1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Descripción
BenchChem offers high-quality 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEACORCOKUAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Protocol: 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
Executive Summary
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0; Molecular Formula: C7H15ClN2O ) is a highly valued, conformationally restricted unnatural amino acid derivative[1]. Incorporating cycloalkane-based α -tetrasubstituted amino acids into peptide backbones induces significant structural rigidity, often acting as potent β -sheet breakers and enhancing the proteolytic stability of peptidomimetics. This whitepaper details a robust, scalable, and self-validating five-step synthetic protocol to produce this compound from inexpensive cyclopentanone.
Retrosynthetic Strategy & Mechanistic Rationale
As a Senior Application Scientist, designing a synthetic route requires balancing atom economy, safety, and scalability. The synthesis is constructed upon three core logical pillars:
-
Amino Acid Core Construction (Bucherer-Bergs vs. Strecker): We construct the α -tetrasubstituted amino acid core using the Bucherer-Bergs multicomponent reaction rather than the Strecker synthesis. The Bucherer-Bergs reaction utilizes potassium cyanide and ammonium carbonate to form a stable cyclopentanespiro-5'-hydantoin intermediate[2]. This pathway is thermodynamically driven and avoids the isolation of unstable and highly toxic α -aminonitriles associated with the Strecker route. Furthermore, the stereochemical and conformational preferences of cyclopentane rings make the spiro-hydantoin highly crystalline and easy to purify via simple filtration[3].
-
Orthogonal Protection Strategy: Following the basic hydrolysis of the hydantoin to yield 1-aminocyclopentanecarboxylic acid (cycloleucine), the free α -amine must be protected to prevent polymerization during amide coupling. We utilize a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is completely stable under the mildly basic conditions of the subsequent amidation and can be quantitatively cleaved using anhydrous HCl, directly yielding the target hydrochloride salt without requiring a separate salt-exchange step.
-
Sterically Hindered Amide Coupling: The α -carbon of cycloleucine is tetrasubstituted, creating significant steric bulk that hinders nucleophilic attack by methylamine. To overcome this, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt)[4]. HOBt is critical here; it reacts with the highly reactive but unstable O-acylisourea intermediate to form a stable, active OBt-ester. This suppresses the formation of unreactive N-acylurea byproducts, driving the amidation to completion even at room temperature[5].
Process Visualization
Figure 1: Five-step synthesis workflow for 1-amino-N-methylcyclopentane-1-carboxamide HCl.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Cyclopentanespiro-5'-hydantoin
-
Self-Validation Check: The reaction transitions from a clear solution to a thick white suspension as the hydantoin precipitates, confirming product formation[2].
-
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium carbonate (144.1 g, 1.50 mol) and potassium cyanide (32.6 g, 0.50 mol) in 400 mL of distilled water. (Caution: KCN is highly toxic; perform strictly in a well-ventilated fume hood).
-
Add a solution of cyclopentanone (42.1 g, 0.50 mol) dissolved in 100 mL of ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the mixture to 0 °C in an ice bath. A white precipitate will form.
-
Filter the solid under vacuum, wash sequentially with ice-cold water (2 × 100 mL) and cold ethanol (50 mL), and dry in vacuo at 50 °C to afford the hydantoin.
-
Step 2: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)
-
Self-Validation Check: The hydantoin will fully dissolve upon refluxing in strong base. Successful neutralization to the isoelectric point (pH ~6.0) forces the zwitterion to precipitate.
-
Procedure:
-
Suspend the hydantoin (61.6 g, 0.40 mol) in 400 mL of a 3 M aqueous NaOH solution.
-
Reflux the mixture at 110 °C for 16 hours until the evolution of ammonia gas ceases (monitor via damp pH paper at the condenser outlet).
-
Cool the solution to room temperature and carefully adjust the pH to 6.0 using concentrated HCl (approx. 12 M) while maintaining the temperature below 20 °C.
-
Collect the precipitated white crystals via filtration, wash with cold water, and dry under vacuum to yield cycloleucine.
-
Step 3: Synthesis of 1-(Boc-amino)cyclopentanecarboxylic Acid
-
Self-Validation Check: LC-MS monitoring should show the disappearance of the cycloleucine peak and the appearance of the Boc-protected mass ( [M-H]− = 228.1).
-
Procedure:
-
Dissolve cycloleucine (38.7 g, 0.30 mol) in a mixture of 1,4-dioxane (150 mL) and 1 M aqueous NaOH (330 mL, 0.33 mol).
-
Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ( Boc2O , 78.6 g, 0.36 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture in vacuo to remove dioxane. Wash the aqueous layer with diethyl ether (100 mL) to remove unreacted Boc2O .
-
Acidify the aqueous layer to pH 2-3 using 1 M KHSO4 at 0 °C. Extract the product with ethyl acetate (3 × 150 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield a white solid.
-
Step 4: Synthesis of 1-(Boc-amino)-N-methylcyclopentane-1-carboxamide
-
Self-Validation Check: The formation of a urea byproduct (if EDC is used without HOBt) is mitigated here. TLC (Hexane:EtOAc 1:1) should reveal a single new spot with a higher Rf than the starting acid[4].
-
Procedure:
-
Dissolve the Boc-acid (45.8 g, 0.20 mol), EDC·HCl (46.0 g, 0.24 mol), and HOBt (32.4 g, 0.24 mol) in anhydrous DMF (250 mL) at 0 °C under an argon atmosphere[4],[5].
-
Stir for 30 minutes to pre-form the active OBt-ester.
-
Add methylamine hydrochloride (20.3 g, 0.30 mol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 104 mL, 0.60 mol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with ethyl acetate (600 mL) and wash sequentially with 5% aqueous citric acid (2 × 200 mL), saturated aqueous NaHCO3 (2 × 200 mL), and brine (200 mL).
-
Dry over Na2SO4 , filter, and concentrate in vacuo to afford the Boc-amide as a pale yellow oil that crystallizes upon standing.
-
Step 5: Synthesis of 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
-
Self-Validation Check: Vigorous gas evolution ( CO2 and isobutylene) indicates successful Boc cleavage. The product will precipitate directly from the ethereal/dioxane mixture as a highly pure HCl salt[1].
-
Procedure:
-
Dissolve the Boc-amide (36.3 g, 0.15 mol) in anhydrous dichloromethane (100 mL).
-
Add 4 M HCl in 1,4-dioxane (150 mL, 0.60 mol) at 0 °C.
-
Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture in vacuo to a thick syrup.
-
Add cold diethyl ether (300 mL) and triturate vigorously until a free-flowing white powder forms.
-
Filter the precipitate, wash with additional diethyl ether (100 mL), and dry under high vacuum to afford the final target compound: 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
-
Quantitative Data & Yield Summary
| Step | Transformation | Key Reagents | Time (h) | Temp (°C) | Expected Yield (%) | Target Purity (LC-MS) |
| 1 | Multicomponent Cyclization | Cyclopentanone, KCN, (NH4)2CO3 | 12 | 60 | 85 - 90% | >95% |
| 2 | Basic Hydrolysis | Hydantoin, 3M NaOH | 16 | 110 | 75 - 80% | >98% |
| 3 | Amine Protection | Cycloleucine, Boc2O , NaOH | 12 | 0 → 25 | 90 - 95% | >98% |
| 4 | Amide Coupling | Boc-acid, MeNH2 ·HCl, EDC, HOBt | 16 | 0 → 25 | 80 - 85% | >95% |
| 5 | Deprotection & Salt Formation | Boc-amide, 4M HCl in Dioxane | 3 | 25 | 95 - 98% | >99% |
References
- Source: chemscene.
- Source: researchgate.
- Title: Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.
- Title: Amine to Amide (EDC + HOBt)
- Source: acs.
Sources
Physicochemical Profiling and Structural Dynamics of 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, the strategic incorporation of conformationally restricted building blocks is paramount. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0)[1] serves as a highly specialized, non-natural amino acid derivative. Characterized by a gem-disubstituted cyclopentane ring, this molecule acts as a rigid structural scaffold.
As application scientists, we do not merely execute analytical protocols; we design self-validating systems that interrogate the fundamental nature of a molecule. This whitepaper deconstructs the structural causality, physicochemical properties, and rigorous analytical workflows required to profile this compound, ensuring its viable transition from a synthetic intermediate to a functional therapeutic component.
Structural Causality & Conformational Logic
The physicochemical behavior of 1-amino-N-methylcyclopentane-1-carboxamide HCl is dictated by its unique topology. Understanding why this molecule behaves the way it does requires looking at its thermodynamic and steric environment.
The Thorpe-Ingold Effect
The inclusion of a cyclopentane ring at the alpha-carbon creates a quaternary center[2]. According to the Thorpe-Ingold effect (angle compression), the bulky cyclic substitution compresses the internal bond angles of the ring, which in turn forces the exocyclic reactive groups—the primary amine and the N-methylcarboxamide—into closer spatial proximity.
Causality in Drug Design: Why choose a cyclopentane ring over an acyclic analog (e.g., a simple isoleucine or valine derivative)? Acyclic analogs possess high degrees of rotational freedom. By enforcing Cα-tetrasubstitution, we drastically reduce the conformational entropy (ΔS) of the molecule. When this building block is incorporated into a larger ligand or peptide, the entropic penalty upon binding to a biological target is minimized, leading to enhanced binding affinity[2]. Furthermore, the absence of an alpha-proton eliminates the primary site for enzymatic racemization and oxidative deamination, thereby increasing metabolic stability[2].
Salt Form Rationale
Why formulate as a hydrochloride (HCl) salt? Free primary amines are nucleophilic, prone to oxidation, and readily absorb atmospheric CO₂ to form carbamates. The HCl salt protonates the amine, locking the molecule into a stable, crystalline lattice. This maximizes shelf-life and ensures rapid, predictable dissolution in aqueous media.
Fig 1. Mechanistic pathway of conformational restriction via the Thorpe-Ingold effect.
Physicochemical Properties Profile
To establish a baseline for downstream experimental design, all quantitative descriptors of 1-amino-N-methylcyclopentane-1-carboxamide HCl are summarized below.
| Property | Value / Description | Analytical Relevance |
| CAS Number | 1240526-30-0[1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C₇H₁₅ClN₂O[1] | Defines isotopic mass for LC-MS calibration. |
| Molecular Weight | 178.66 g/mol [1] | Critical for molarity calculations in assays. |
| SMILES | O=C(C1(N)CCCC1)NC.[H]Cl[1] | Used for in silico LogP/PSA predictions. |
| Predicted LogP | ~ -0.3 | Indicates high hydrophilicity; poor passive lipid diffusion. |
| Functional Groups | Primary Amine, Secondary Amide | Dictates pH-dependent ionization and hydrogen bonding. |
Experimental Workflows: Self-Validating Protocols
To rigorously profile this compound, we deploy orthogonal analytical techniques. Every step is designed to eliminate systemic artifacts.
Fig 2. Parallel workflow for the physicochemical profiling of the target compound.
Protocol A: pKa Determination via Potentiometric Titration
The Causality: Why potentiometry over UV-metric titration? The primary amine and aliphatic cyclopentane ring lack a strong UV chromophore. UV-metric methods would yield high signal-to-noise ratios. Potentiometric titration directly measures the shift in hydrogen ion concentration, providing an absolute, chromophore-independent pKa value[3].
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass-membrane pH electrode using standard NIST buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 3.0 mg of the HCl salt in 50 mL of 0.15 M KCl. Rationale: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during titration.
-
Inert Atmosphere: Blanket the titration vessel with Argon gas. Rationale: Prevents the absorption of atmospheric CO₂, which forms carbonic acid and artificially skews the titration curve of basic amines.
-
Titration Execution: Using an automated titrator, inject 0.1 M NaOH in dynamic 0.01 mL increments. Record the electromotive force (mV) and pH after equilibrium is reached for each drop.
-
Data Processing: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. Calculate the intrinsic pKa using the Henderson-Hasselbalch equation, adjusting for the ionic product of water at 25°C[3].
Protocol B: Thermodynamic Solubility via Shake-Flask Method
The Causality: Why thermodynamic over kinetic solubility? Kinetic solubility assays involve spiking a DMSO stock solution into an aqueous buffer. Because DMSO acts as a co-solvent, it often induces a supersaturated state, drastically overestimating the compound's solubility[4]. For a crystalline solid like our HCl salt, the shake-flask method provides the true thermodynamic equilibrium between the solid lattice and the saturated solution[5].
Step-by-Step Methodology:
-
Saturation Setup: Add an excess of the solid compound (approx. 15 mg) to a borosilicate glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Rationale: Excess solid ensures the solution reaches absolute saturation without depleting the solid phase[4].
-
Equilibration: Seal the vial and agitate continuously at 300 rpm on an orbital shaker at 37.0 ± 0.5 °C for 48 hours. Rationale: 48 hours guarantees that the thermodynamic equilibrium is reached and any initial supersaturation has precipitated.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes. Rationale: High-speed centrifugation forces colloidal particles and micro-crystals to the pellet, preventing them from artificially inflating the concentration reading[5].
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using LC-MS/MS against a pre-established, matrix-matched calibration curve[5].
References
-
Quaternary-centre-guided synthesis of complex polycyclic terpenes. Nature / PubMed Central (NIH). Available at:[Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry (ACS Publications). Available at:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]
Sources
In-Depth Technical Guide: 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride (CAS 1240526-30-0) in Drug Discovery and Peptidomimetics
Executive Summary
The compound 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0) is a highly specialized, unnatural amino acid building block utilized primarily in advanced peptidomimetics and small-molecule drug discovery. Structurally, it is a derivative of 1-aminocyclopentanecarboxylic acid (Ac5c) featuring a C-terminal N-methylamide and provided as a stable hydrochloride salt. By introducing severe conformational constraints into a peptide backbone or small-molecule scaffold, this building block is instrumental in overcoming the poor pharmacokinetic properties of native peptides, such as rapid proteolytic degradation and low membrane permeability.
This technical whitepaper explores the structural rationale, pharmacological applications, and detailed synthetic methodologies for integrating CAS 1240526-30-0 into modern therapeutic pipelines, particularly in the context of pain management and protein-protein interaction (PPI) inhibition.
Physicochemical Profiling & Structural Rationale
To effectively utilize CAS 1240526-30-0, researchers must understand its baseline physicochemical parameters. The quantitative data for this building block is summarized below[1].
| Property | Value |
| Chemical Name | 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride |
| CAS Registry Number | 1240526-30-0 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Monoisotopic Mass (Free Base) | 142.11061 Da |
| SMILES | O=C(C1(N)CCCC1)NC.[H]Cl |
| Predicted Collision Cross Section (CCS) | 130.7 Ų ([M+H]+ adduct) |
The Causality of Structural Design
The specific molecular architecture of this compound is not arbitrary; it is engineered to solve two distinct challenges in drug design:
-
The Thorpe-Ingold Effect (Conformational Locking): The inclusion of the cyclopentane ring at the α -carbon creates an α,α -disubstituted amino acid. The steric bulk of the cyclopentane ring induces the Thorpe-Ingold effect, which severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the adjacent amide bonds[2][3]. This restriction forces the molecule into specific secondary structures, predominantly favoring 310 -helices or γ -turns, which pre-organizes the pharmacophore for optimal receptor binding while sterically shielding the adjacent peptide bonds from proteolytic enzymes[2].
-
N-Methyl Amidation (Lipophilicity & Permeability): Native carboxylic acids at the C-terminus carry a negative charge at physiological pH, hindering cellular penetration. By converting the C-terminus to an N-methylamide, the molecule loses a hydrogen bond donor and neutralizes the charge. This modification significantly increases the lipophilicity of the resulting scaffold, enhancing blood-brain barrier (BBB) penetration and cellular permeability, which is critical for intracellular targets and central nervous system (CNS) therapeutics.
Mechanistic Application in Drug Design
The strategic incorporation of Ac5c-derivatives like CAS 1240526-30-0 has shown significant promise in developing therapeutics for complex indications. For instance, patent literature (e.g., CN110709085A) highlights the use of related constrained cyclic amino acid derivatives in the synthesis of novel compounds for the treatment of visceral pain[4].
In the context of visceral pain, targets such as voltage-gated sodium channels (e.g., Nav1.7) or specific opioid receptors require highly selective ligands to avoid off-target CNS side effects. The rigid cyclopentane core of CAS 1240526-30-0 locks the spatial orientation of attached pharmacophores, reducing the entropic penalty upon target binding and increasing target residence time.
Diagram 1: Logical pathway of conformational restriction improving in vivo efficacy.
Synthetic Methodology & Protocol
To ensure reproducibility and high yield, the synthesis of CAS 1240526-30-0 must account for the high steric hindrance of the α -tetrasubstituted carbon. The following protocol outlines a self-validating synthetic route, explaining the causality behind each reagent choice.
Step 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Ac5c)
-
Rationale: While a Strecker synthesis can be used, the Bucherer-Bergs reaction is preferred for sterically hindered ketones like cyclopentanone because the hydantoin intermediate is thermodynamically highly stable, driving the reaction forward.
-
Protocol:
-
Dissolve cyclopentanone (1.0 eq) in 50% aqueous ethanol.
-
Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Heat to 60°C for 12 hours to form the spiro-hydantoin.
-
Isolate the hydantoin via filtration, then subject it to alkaline hydrolysis (e.g., 3M NaOH at reflux for 24 hours) to yield free Ac5c.
-
-
Validation: LC-MS must show [M+H]+ at 130.1 m/z. Ninhydrin stain on TLC should appear purple, confirming the primary amine.
Step 2: N-Terminal Protection (Boc-Ac5c-OH)
-
Rationale: The amine must be protected to prevent polymerization during the subsequent amide coupling. The Boc (tert-butyloxycarbonyl) group is chosen because it can be cleanly removed with HCl in the final step to yield the desired hydrochloride salt directly.
-
Protocol: React Ac5c with Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a 1:1 mixture of dioxane and 1M NaOH at room temperature for 16 hours. Acidify with 1M KHSO₄ and extract with ethyl acetate.
-
Validation: ¹H NMR should reveal a distinct 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.
Step 3: Amide Coupling (Boc-Ac5c-NHMe)
-
Rationale: Standard coupling agents (like EDC/HOBt) often fail or give low yields with α,α -disubstituted amino acids due to steric shielding of the activated ester. HATU is required here as it forms a highly reactive 7-aza-OBt ester that overcomes this steric barrier.
-
Protocol:
-
Dissolve Boc-Ac5c-OH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.
-
Add methylamine hydrochloride (1.5 eq) and stir at room temperature for 4 hours.
-
Quench with water, extract with dichloromethane, and wash with brine.
-
-
Validation: LC-MS must show [M+H-Boc]+ or [M+Na]+ corresponding to the protected amide.
Step 4: Deprotection and Salt Formation (Target Compound)
-
Rationale: Using 4M HCl in dioxane serves a dual purpose: it rapidly cleaves the Boc protecting group and simultaneously protonates the resulting amine to form the highly stable, crystalline hydrochloride salt (CAS 1240526-30-0).
-
Protocol:
-
Dissolve Boc-Ac5c-NHMe in a minimal amount of dry dioxane.
-
Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the solvent in vacuo and triturate the residue with cold diethyl ether to precipitate the product as a white solid.
-
-
Validation: Final purity must be assessed via HPLC (>97% required for biological assays). ¹H NMR (in D₂O or DMSO-d₆) must show the disappearance of the Boc singlet and the presence of the N-methyl doublet at ~2.6 ppm.
Diagram 2: Self-validating synthetic workflow for CAS 1240526-30-0.
References
-
PubChemLite - 1-amino-n-methylcyclopentane-1-carboxamide hydrochloride (C7H14N2O). Université du Luxembourg. Available at: [Link]
- CN110709085A - 治疗内脏疼痛的化合物和方法 (Compounds and methods for treating visceral pain). Google Patents.
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - National Institutes of Health. Available at:[Link]
-
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC - National Institutes of Health. Available at:[Link]
Sources
- 1. PubChemLite - 1-amino-n-methylcyclopentane-1-carboxamide hydrochloride (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110709085A - æ²»çå èç¼ççååç©åæ¹æ³ - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to the Mechanistic Investigation of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with defined structures but undefined biological roles. 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0) is one such entity. While its chemical identity is established—a cyclopentane core bearing an amino group and an N-methylcarboxamide moiety—its mechanism of action remains shrouded in mystery. This technical guide is not a declaration of a known mechanism but rather a strategic blueprint for its elucidation. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for investigating this compound, transforming it from a mere catalog entry into a molecule with a well-defined pharmacological narrative.
The cyclopentane ring is a versatile scaffold in medicinal chemistry, found in a variety of approved drugs where it can serve as a core structure or a hydrophobic appendage.[1] Its conformational flexibility allows it to interact with a diverse range of biological targets. The presence of both a primary amine and a secondary amide in 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride suggests potential interactions with targets that recognize amino acids or possess specific hydrogen bonding capabilities.
Given the absence of direct literature on this specific molecule, our approach must be one of hypothesis-driven investigation, drawing parallels from structurally related compounds. The broader family of cyclopentane carboxamide derivatives has shown a wide spectrum of biological activities, including but not limited to, antagonism of the Platelet-Activating Factor Receptor (PAFR) and modulation of ion channels. This guide will, therefore, propose a plausible, albeit speculative, mechanism of action and detail the rigorous experimental protocols required to validate or refute this hypothesis.
Part 1: A Hypothesis-Driven Approach to a Novel Mechanism
Based on a comprehensive analysis of the chemical structure of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride and the known pharmacology of related cyclopentane derivatives, we can formulate a primary hypothesis:
Hypothesis: 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride acts as a modulator of a specific G-protein coupled receptor (GPCR) or ion channel, owing to its rigid cyclopentane core, which mimics endogenous ligands, and its functional groups that can participate in key binding interactions.
This hypothesis is predicated on the following rationale:
-
Structural Mimicry: The constrained conformation of the cyclopentane ring can mimic the presentation of pharmacophores in natural ligands for various receptors.
-
Hydrogen Bonding Potential: The primary amine and the N-methylcarboxamide groups are capable of forming multiple hydrogen bonds, which are critical for ligand-receptor recognition and binding affinity.
-
Lipophilicity: The cyclopentane ring provides a degree of lipophilicity that can facilitate passage through cellular membranes and interaction with hydrophobic pockets in protein targets.
To systematically investigate this hypothesis, we will embark on a multi-tiered experimental cascade, beginning with broad, unbiased screening and progressively narrowing our focus to specific molecular targets and signaling pathways.
Part 2: The Experimental Roadmap: A Self-Validating Investigative Protocol
The following experimental workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next, more focused, and resource-intensive phase.
Phase 1: Target Agnostic Screening for Biological Activity
The initial step is to cast a wide net to identify any potential biological activity of the compound. This is crucial for a novel chemical entity with no prior biological data.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Panel Selection: A diverse panel of human cell lines representing various tissue types and disease states (e.g., cancer cell lines, neuronal cells, immune cells) should be selected.
-
Compound Treatment: Cells will be treated with a range of concentrations of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (e.g., from 1 nM to 100 µM).
-
Phenotypic Readouts: A battery of high-content imaging and cellular assays will be employed to assess changes in:
-
Cell viability and proliferation (e.g., MTT or CellTiter-Glo assays).
-
Cell morphology and cytoskeletal organization (e.g., fluorescent staining of actin and tubulin).
-
Apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Key signaling pathway activation (e.g., reporter gene assays for pathways like NF-κB, MAPK, etc.).
-
-
Data Analysis: Quantitative data from these assays will be analyzed to identify any significant and dose-dependent phenotypic changes induced by the compound.
Causality and Rationale: This unbiased approach allows for the discovery of unexpected biological effects without preconceived notions of the compound's target. A significant "hit" in a particular cell line or assay will provide the first crucial piece of the puzzle, guiding the direction of subsequent investigations.
Phase 2: Target Identification and Initial Validation
Assuming a reproducible and significant hit from Phase 1, the next critical step is to identify the molecular target(s) responsible for the observed phenotype.
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Chromatography: The compound will be immobilized on a solid support to create an affinity matrix.
-
Cell Lysate Incubation: Lysates from the "hit" cell line will be passed over the affinity matrix.
-
Protein Elution and Identification: Proteins that bind to the immobilized compound will be eluted and identified using mass spectrometry (LC-MS/MS).
-
Bioinformatics Analysis: The list of identified proteins will be analyzed to identify plausible drug targets, prioritizing those with known roles in the observed phenotype.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Intact Cell Treatment: Intact cells from the "hit" cell line will be treated with the compound or a vehicle control.
-
Thermal Challenge: The treated cells will be heated to a range of temperatures.
-
Protein Precipitation Analysis: The remaining soluble proteins at each temperature will be quantified by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the thermal stability of a protein in the presence of the compound indicates direct binding.
Causality and Rationale: These orthogonal approaches provide a robust method for identifying direct binding partners of the compound. Affinity chromatography isolates potential binders, while CETSA confirms direct target engagement within the complex cellular environment.
Phase 3: Mechanistic Deep Dive and Pathway Elucidation
With a putative target identified and validated, the focus shifts to understanding the precise mechanism of action and the downstream signaling consequences.
Experimental Protocol: In Vitro Target Engagement and Functional Assays
-
Recombinant Protein Expression: The identified target protein will be expressed and purified.
-
Binding Affinity Determination: The binding affinity (Kd) of the compound to the purified protein will be determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Functional Assays: A specific functional assay for the target will be employed. For example:
-
If the target is a GPCR: Radioligand binding assays, GTPγS binding assays, and second messenger (e.g., cAMP, IP3) accumulation assays will be performed to determine if the compound is an agonist, antagonist, or allosteric modulator.
-
If the target is an ion channel: Electrophysiological techniques (e.g., patch-clamp) will be used to measure the effect of the compound on ion flow.
-
If the target is an enzyme: Enzyme kinetics studies will be conducted to determine the mode of inhibition or activation.
-
Experimental Protocol: Downstream Signaling Pathway Analysis
-
Cell-Based Assays: The "hit" cell line will be treated with the compound.
-
Pathway Profiling: Key downstream signaling molecules of the identified target will be analyzed by:
-
Western Blotting: To assess changes in the phosphorylation state of signaling proteins.
-
qPCR: To measure changes in the expression of target genes.
-
Reporter Gene Assays: To quantify the activity of transcription factors downstream of the signaling pathway.
-
Causality and Rationale: This phase provides the definitive evidence for the compound's mechanism of action. By quantifying target engagement and its functional consequences, we can build a complete picture of how the compound elicits its biological effects at the molecular and cellular levels.
Part 3: Visualization of the Investigative Workflow and Hypothetical Signaling Pathway
To provide a clear visual representation of the proposed research plan and a hypothetical signaling pathway, the following diagrams are presented in DOT language for use with Graphviz.
Caption: A hypothetical GPCR-mediated signaling pathway for the compound.
Conclusion: From a Molecule to a Mechanism
The journey to elucidate the mechanism of action of a novel compound like 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a testament to the principles of scientific inquiry. It requires a systematic, multi-faceted, and hypothesis-driven approach. This technical guide provides a comprehensive and self-validating framework for such an investigation. By following this roadmap, researchers can move beyond the chemical structure and begin to understand the biological narrative of this enigmatic molecule. The insights gained will not only define its pharmacological profile but also pave the way for its potential development as a novel therapeutic agent or a valuable research tool.
References
-
PubMed. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. [Link]
-
PubMed Central (PMC). Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. [Link]
Sources
Spectroscopic Data (NMR, IR, MS) of 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride: A Comprehensive Analytical Guide
Introduction & Molecular Context
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0) is a highly functionalized cycloaliphatic building block frequently utilized in drug development and peptidomimetic synthesis[1][2]. Structurally, it is a cycloleucine analogue featuring a quaternary alpha-carbon (C1) embedded within a cyclopentane ring, substituted with a primary amine (present as a hydrochloride salt) and a secondary N-methylamide[2][3].
Characterizing this molecule requires a robust analytical strategy. Because it exists as a highly polar hydrochloride salt, standard organic spectroscopy protocols must be adapted to prevent artifacts, ion-exchange phenomena, or signal suppression. This guide provides an in-depth, causality-driven framework for the spectroscopic validation (NMR, IR, MS) of this compound.
Experimental Methodologies: Self-Validating Systems
As an Application Scientist, it is critical to recognize that analytical protocols are not merely procedural—they are self-validating systems where the choice of matrix and ionization method directly dictates the fidelity of the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol :
-
Weigh 10–15 mg of the hydrochloride salt.
-
Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Acquire 1 H NMR (400 MHz, 16 scans, d1 = 1.5 s) and 13 C NMR (100 MHz, 1024 scans, d1 = 2.0 s) spectra at 298 K.
-
-
Causality & Validation : The hydrochloride salt is insoluble in non-polar solvents like CDCl 3 . DMSO- d6 is specifically chosen not only for its solubilizing power but because it acts as a strong hydrogen-bond acceptor. This property drastically slows the chemical exchange rate of the ammonium (-NH 3+ ) and amide (-NH-) protons with trace water, allowing them to be observed as distinct, quantifiable signals. The internal validation of the salt form is achieved when the integration of the downfield -NH 3+ signal exactly matches 3 protons relative to the 3 protons of the N-methyl group.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Protocol :
-
Collect a background spectrum on a clean diamond or ZnSe ATR crystal.
-
Place 2–3 mg of the neat, solid sample directly onto the crystal.
-
Apply consistent mechanical pressure using the anvil and acquire the spectrum (4000–400 cm −1 , 4 cm −1 resolution, 32 co-added scans).
-
-
Causality & Validation : ATR-FTIR is strictly preferred over traditional KBr pellet pressing for pharmaceutical salts. Subjecting hydrochloride salts to the high pressures required for KBr pellet formation frequently induces polymorphic transformations or solid-state ion-exchange reactions (yielding the HBr salt), which alters the vibrational fingerprint[4][5]. ATR-FTIR provides a non-destructive, self-validating measurement of the true solid-state form.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Protocol :
-
Prepare a 1 mg/mL stock solution in LC-MS grade water.
-
Dilute to 10 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
-
Introduce the sample via direct infusion (10 µL/min) into the ESI source.
-
Operate in positive ion mode (+ESI) with a capillary voltage of 3.0 kV.
-
-
Causality & Validation : The molecule already exists as a pre-formed cation (ammonium) in the solid state. Operating in dilute acidic conditions ensures complete protonation of the free base (Exact Mass: 142.1106 Da)[3]. For hydrochloride salts, introducing highly concentrated samples can lead to non-specific chloride adduction or severe ion suppression[6]. Dilution validates the monomeric [M+H] + species (143.1 Da)[3] without cluster artifacts.
Spectroscopic Data Analysis & Interpretation
NMR Spectroscopy ( 1 H and 13 C)
The symmetry of the cyclopentane ring simplifies the aliphatic region, while the heteroatoms induce significant downfield shifts.
Table 1: Expected 1 H and 13 C NMR Assignments in DMSO- d6
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Integration | Structural Assignment |
| 1 H | ~8.45 | br s | 3H | -NH 3+ (Ammonium, exchangeable) |
| 1 H | ~8.20 | br q, J = 4.5 Hz | 1H | -NH- (Amide, coupled to N-CH 3 ) |
| 1 H | ~2.65 | d, J = 4.5 Hz | 3H | -CH 3 (N-methyl) |
| 1 H | 1.95 – 2.10 | m | 4H | Cyclopentane C2, C5 -CH 2 - |
| 1 H | 1.65 – 1.80 | m | 4H | Cyclopentane C3, C4 -CH 2 - |
| 13 C | ~171.0 | s | - | C=O (Amide carbonyl) |
| 13 C | ~65.5 | s | - | C1 (Quaternary alpha-carbon) |
| 13 C | ~36.0 | s | - | C2, C5 (Cyclopentane ring) |
| 13 C | ~26.0 | s | - | N-CH 3 (Methyl group) |
| 13 C | ~24.5 | s | - | C3, C4 (Cyclopentane ring) |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong hydrogen-bonding network typical of primary amine hydrochlorides and secondary amides.
Table 2: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm −1 ) | Vibrational Mode | Structural Implication |
| ~3250 | N-H stretch (sharp) | Secondary amide N-H |
| 3100 – 2800 | N-H stretch (broad envelope) | Hydrogen-bonded -NH 3+ overlapping with C-H stretches |
| ~1665 | C=O stretch (Amide I) | Carboxamide carbonyl |
| ~1550 | N-H bend (Amide II) | Secondary amide |
| ~1450 | C-H bend (scissoring) | Cyclopentane ring deformation |
Mass Spectrometry (ESI-MS)
The fragmentation pattern of 1-amino-N-methylcyclopentane-1-carboxamide is driven by the stability of the cyclopentyl cation formed after the cleavage of the functional groups attached to the quaternary C1 carbon.
Table 3: ESI-MS (+ve mode) Peak Assignments
| m/z | Ion Type | Relative Abundance | Assignment / Loss |
| 143.1 | [M+H] + | 100% (Base Peak) | Protonated intact molecule[3] |
| 126.1 | [M+H - NH 3 ] + | Moderate | Loss of ammonia (-17 Da) from the primary amine |
| 112.1 | [M+H - CH 3 NH 2 ] + | Moderate | Loss of methylamine (-31 Da) from the amide |
| 84.1 | [M+H - CH
3
NH
2
| High | Stable cyclopentyl cation |
Analytical Workflows & Fragmentation Pathways
To visually synthesize the methodologies and mechanistic logic detailed above, the following diagrams map the analytical workflow and the proposed gas-phase fragmentation pathway.
Caption: Analytical workflow for the structural validation of the hydrochloride salt.
Caption: Proposed ESI-MS fragmentation pathway for 1-amino-N-methylcyclopentane-1-carboxamide.
Conclusion
The rigorous structural characterization of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride relies on an interconnected matrix of spectroscopic techniques. By utilizing DMSO- d6 for NMR to lock exchangeable protons, employing ATR-FTIR to preserve the solid-state salt integrity, and optimizing ESI-MS to prevent chloride adduction, researchers can establish a self-validating analytical profile. Understanding the causality behind these sample preparation choices ensures high-fidelity data suitable for regulatory submission and advanced drug design.
References
-
PubChemLite / Université du Luxembourg (2026). 1-amino-n-methylcyclopentane-1-carboxamide hydrochloride (C7H14N2O). Retrieved from [Link][3]
-
ResearchGate (n.d.). FT-IR spectra of CPX and salts 1–3. Retrieved from [Link][4]
-
Molecular Pharmaceutics - ACS Publications (2024). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Retrieved from [Link][5]
-
Analytical Chemistry - ACS Publications (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Retrieved from [Link][6]
Sources
Application Note: Utilizing 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride for In-Vitro Oncology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The landscape of oncological drug discovery is continually evolving, with a significant focus on the development of small molecules that can selectively target key pathways in cancer cell proliferation and survival. Within this context, the aminocyclopentane carboxamide scaffold has emerged as a promising structural motif.[1][2] The constrained cyclic nature of the cyclopentane ring, combined with the hydrogen-bonding capabilities of the carboxamide group, provides a unique three-dimensional structure for interaction with biological targets such as enzyme active sites.[1] This application note provides a detailed guide for the in-vitro use of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, a novel compound within this class, for investigating its potential as an anti-cancer agent.
Due to the limited direct research on this specific molecule, this guide presents a hypothesized mechanism of action based on the activities of structurally related carboxamide derivatives.[3][4][5] We propose that 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride may act as an inhibitor of a critical kinase signaling pathway frequently dysregulated in cancer. This document will provide detailed protocols for cell-based assays to explore its cytotoxic effects and to begin elucidating its mechanism of action.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective application in in-vitro assays. The hydrochloride salt form generally confers improved aqueous solubility and stability.
| Property | Value | Source |
| CAS Number | 1240526-30-0 | [3][6] |
| Molecular Formula | C₇H₁₅ClN₂O | [3][6] |
| Molecular Weight | 178.66 g/mol | [3][6] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water and DMSO (predicted) | - |
| Purity | ≥97% (typical) | [6] |
Hypothesized Mechanism of Action: Kinase Inhibition
Numerous carboxamide-containing small molecules have been identified as potent inhibitors of protein kinases.[3][4] Kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many cancers. We hypothesize that 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride may function as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of a specific oncogenic kinase, thereby preventing the phosphorylation of its downstream substrates and disrupting the signaling cascade that promotes cancer cell survival and proliferation.
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Application Protocols
The following protocols are designed to assess the in-vitro anti-cancer potential of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. It is recommended to use a panel of cancer cell lines representing different tumor types to evaluate the compound's spectrum of activity.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
-
Materials:
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh out a precise amount of the compound.
-
Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[7][8]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[5]
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride working solutions (prepared by diluting the stock solution in complete medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) dual-staining assay can be performed.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
-
Materials:
-
Cells treated with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with the compound as described for the viability assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Caption: General experimental workflow for in-vitro evaluation.
Data Analysis and Interpretation
-
Cell Viability: The absorbance data from the MTT assay should be normalized to the vehicle control. The results can be plotted as percent viability versus compound concentration, and the IC₅₀ (half-maximal inhibitory concentration) value can be calculated using non-linear regression analysis.
-
Apoptosis: Flow cytometry data will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations. A dose-dependent increase in the percentage of apoptotic cells would support an apoptosis-inducing mechanism of action.
Conclusion
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride represents a novel chemical entity with potential for exploration in oncology research. Based on the known activities of related carboxamide derivatives, it is plausible that this compound may exert anti-cancer effects through the inhibition of key cellular signaling pathways, such as those mediated by protein kinases. The protocols detailed in this application note provide a robust framework for the initial in-vitro characterization of this compound's cytotoxic and apoptotic effects on cancer cell lines. Positive results from these assays would warrant further investigation into its specific molecular target(s) through biochemical kinase assays and cellular target engagement studies.
References
-
Jamale, S. E., et al. (2026). Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective. Journal of Research in Chemistry, 7. [Link]
-
Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 40(24), 3847-3855. [Link]
-
Wang, X., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. [Link]
-
Li, Z., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]
- Google Patents.
-
Kumar, A., et al. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 658-665. [Link]
-
Al-Suwaidan, I. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2465. [Link]
-
ResearchGate. Synthesis and Antibacterial Evaluation of Carboxamide Derivatives of Amino Acids. [Link]
-
Al-Omair, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2465. [Link]
-
Sharma, M., et al. (2011). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 4(1), 75-81. [Link]
Sources
- 1. 2-(Cyclopentylamino)cyclopentane-1-carboxamide | Benchchem [benchchem.com]
- 2. Cyclopentane carboxamide derivative 1 | Benchchem [benchchem.com]
- 3. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note and Experimental Protocol: 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in Cell Culture
For Research Use Only. Not for human or veterinary use. [1][2]
Introduction
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0) is a novel small molecule compound with potential applications in various fields of biological research.[1][3] As a derivative of cyclopentane carboxamide, it belongs to a class of compounds that have been explored for a range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. It outlines a foundational experimental protocol to assess its biological effects on cultured mammalian cells. Given the limited publicly available data on the specific mechanism of action of this compound, the following protocols are designed as a starting point for investigation, emphasizing the importance of empirical determination of optimal conditions.
Compound Details:
| Property | Value | Source |
| CAS Number | 1240526-30-0 | [1][3] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][3] |
| Molecular Weight | 178.66 g/mol | [1][3] |
Principles and Considerations
When investigating a novel compound, a systematic approach is crucial. The initial goal is to determine the compound's effect on cell viability and proliferation. This is typically achieved through a dose-response and time-course study. The results of these initial experiments will inform the design of more complex functional assays to elucidate the compound's mechanism of action.
The hydrochloride salt form of the compound suggests good solubility in aqueous solutions, which is advantageous for cell culture applications. However, it is always recommended to perform a solubility test in the chosen solvent and cell culture medium.
Materials and Reagents
Compound
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0)
Cell Lines
The choice of cell line is critical and should be guided by the research question. For a general initial screening, a common, well-characterized cell line is recommended. Below are some examples:
-
Adherent Cell Line: HeLa (human cervical cancer), A549 (human lung cancer), or HEK293 (human embryonic kidney).
-
Suspension Cell Line: Jurkat (human T-cell leukemia) or K562 (human chronic myelogenous leukemia).
Reagents
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
96-well and 6-well cell culture plates
-
Reagents for viability/proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®)
Experimental Protocols
Preparation of Stock Solution
Accurate preparation of the stock solution is fundamental for reproducible results.
Protocol:
-
Calculate the amount of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride required to prepare a 10 mM stock solution.
-
Calculation: Mass (mg) = 10 mM * 178.66 g/mol * Volume (L)
-
Example for 1 mL: Mass = 0.01 mol/L * 178.66 g/mol * 0.001 L = 0.17866 mg
-
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to dissolve the compound. Given its hydrochloride form, water is a logical first choice. If solubility is an issue, DMSO can be used.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Seeding
For Adherent Cells:
-
Grow cells to 70-80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[5]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.
For Suspension Cells:
-
Perform a cell count directly from the culture flask.
-
Centrifuge the required volume of cell suspension.
-
Resuspend the cell pellet in fresh complete medium to the desired seeding density.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 20,000-50,000 cells/well) in a final volume of 100 µL.
Dose-Response and Time-Course Experiment
This experiment is designed to determine the effective concentration range of the compound and the optimal treatment duration.
Protocol:
-
Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Remember to include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., water or DMSO).
-
Carefully remove the medium from the wells of the 96-well plate (for adherent cells) and add 100 µL of the prepared compound dilutions. For suspension cells, add 100 µL of 2x concentrated compound dilutions to the existing 100 µL of cell suspension.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
At each time point, perform a cell viability/proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration for each time point. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Investigating a Hypothetical Signaling Pathway
Once the IC₅₀ is determined, further experiments can be designed to explore the compound's mechanism of action. For example, if the compound is hypothesized to affect a specific signaling pathway, this can be investigated using techniques like Western blotting or qPCR.
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a novel compound.
Caption: Hypothetical signaling pathway for investigation.
Experimental Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: General experimental workflow.
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the compound.
-
Untreated Control: Cells in medium alone to monitor normal cell growth and health.
-
Positive Control: A compound with a known effect on the cell line to validate the assay's performance.
Each experiment should be performed with technical replicates (e.g., triplicate or quadruplicate wells) and should be repeated independently at least three times to ensure biological reproducibility.
Conclusion
This application note provides a foundational protocol for the initial investigation of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in a cell culture setting. The outlined experiments will enable researchers to determine the compound's cytotoxic or anti-proliferative potential and provide a basis for more in-depth mechanistic studies. It is imperative that researchers adapt and optimize these protocols for their specific cell lines and experimental goals.
References
-
CAS Common Chemistry. 2-Cyclohexylphenol. [Link]
-
CAS Common Chemistry. 1,2,4-Butanetricarboxylic acid. [Link]
-
NextSDS. 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride — Chemical Substance Information. [Link]
-
PubChem. 1-Aminocyclopentanecarboxamide. [Link]
-
Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
PrepChem.com. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]
-
Pullen Lab. Protocol for Immortalized Adherent Cell Culture. [Link]
-
UW ENCODE Project. Cell Culture SOPs Nov. 2008. [Link]
Sources
Application Notes and Protocols: Leveraging 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in Early-Stage Drug Discovery
Introduction: The Role of Novel Scaffolds in Drug Discovery
In the quest for novel therapeutics, the exploration of unique chemical matter is paramount. 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride represents a constrained, non-planar scaffold that offers medicinal chemists a distinct three-dimensional architecture to probe biological targets. The rigid cyclopentane core orients the primary amine and the N-methylcarboxamide functionalities in a defined spatial arrangement, which can be advantageous for achieving selective interactions with protein binding pockets. While this specific molecule is primarily available as a research chemical with limited published biological data, its structural motifs are reminiscent of compounds found in bioactive molecules, making it an intriguing starting point for a drug discovery campaign.[1][2] This guide provides a framework for researchers to evaluate the potential of this and similar novel scaffolds.
Core Compound Profile
| Parameter | Value | Source |
| IUPAC Name | 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride | ChemScene |
| Molecular Formula | C7H15ClN2O | ChemScene[3], Sapphire Bioscience[4] |
| Molecular Weight | 178.66 g/mol | ChemScene[3], Sapphire Bioscience[4] |
| CAS Number | 1240526-30-0 | ChemScene[3], Sapphire Bioscience[4] |
| Synonyms | N/A | ChemScene[3] |
Hypothetical Mechanism of Action and Signaling Pathway
Given the structural similarity to other aminocycloalkane carboxamides with neurological activity, one could hypothesize that this compound may interact with targets in the central nervous system, such as ion channels or G-protein coupled receptors (GPCRs). For instance, related aminocycloalkane derivatives have been shown to modulate the N-methyl-D-aspartate (NMDA) receptor.[5] The following diagram illustrates a hypothetical signaling pathway where the compound acts as a modulator of a GPCR.
Caption: Hypothetical GPCR signaling pathway modulated by the test compound.
Application in a Drug Discovery Workflow
This compound can be utilized at various stages of a drug discovery pipeline, from initial screening to lead optimization. Below is a generalized workflow.
Caption: A generalized workflow for advancing a novel scaffold in drug discovery.
Experimental Protocols
Protocol 1: Primary Cell-Based Proliferation Assay
This protocol is designed to assess the general cytotoxic or anti-proliferative effects of the compound, a crucial first step to identify potential anti-cancer activity or general toxicity.
Objective: To determine the effect of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride on the proliferation of a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 22.1 ± 3.9 |
Protocol 2: Secondary Assay - Target Engagement (Hypothetical Kinase Target)
Assuming a primary screen identifies activity, a secondary assay is crucial to determine if the compound directly interacts with a hypothesized target.
Objective: To measure the direct binding of the compound to a purified kinase using a thermal shift assay (TSA).
Materials:
-
Purified target kinase
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
-
Staurosporine (positive control)
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate assay buffer
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the kinase (2 µM), SYPRO Orange dye (5X), and varying concentrations of the test compound (0.1 µM to 100 µM).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates direct binding.
Application Notes and Scientific Rationale
-
Scaffold Rigidity: The cyclopentane ring reduces the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity, as less entropic penalty is paid upon binding to a target. However, this rigidity also means that the initial scaffold may not be an optimal fit for many targets, necessitating the synthesis of a library of analogs.
-
Solubility: As a hydrochloride salt, the compound is likely to have good aqueous solubility, which is advantageous for in vitro assays.[3][4] However, it is crucial to assess its solubility in the specific assay buffers used.
-
Control Compounds: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable for data validation. For screening campaigns, calculating the Z'-factor is essential to ensure assay quality.
-
Structure-Activity Relationship (SAR): If the initial scaffold shows promising activity, a systematic SAR study should be initiated. The primary amine and the N-methylcarboxamide groups are ideal handles for chemical modification to explore the chemical space around the core scaffold and improve potency and selectivity.[1]
References
- Sussman, F., et al. (2006). Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines. Bioorganic & Medicinal Chemistry, 14(9), 2966-71.
-
NextSDS. (n.d.). 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]
- MDPI. (2025).
-
PubChemLite. (n.d.). N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. Retrieved from [Link]
- PMC. (2013).
- Incheon National University. (2023). Chemical screening identifies the anticancer properties of Polyporous parvovarius.
-
PubMed. (n.d.). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Retrieved from [Link]
- ResearchGate. (2015). Antioxidant and Cytotoxic Activities of Calophyllum rubiginosum.
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
Sources
- 1. 1-(Aminomethyl)cyclopentane-1-carboxamide | 1027337-88-7 | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemscene.com [chemscene.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
dosage and administration of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in animal models
Executive Summary & Pharmacological Rationale
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0) is a highly specialized synthetic amino acid derivative utilized in preclinical neuropharmacology and pain research[1]. Structurally derived from cycloleucine (1-aminocyclopentane-1-carboxylic acid)—a well-characterized competitive antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[2][3]—this compound serves as a critical experimental probe for evaluating glutamatergic neurotransmission[4].
The addition of an N-methyl carboxamide functional group significantly alters the physicochemical profile of the parent compound. Causality of Structural Design: The amidation increases the molecule's lipophilicity, facilitating superior blood-brain barrier (BBB) penetration via the System L amino acid transporter 1 (LAT1) compared to standard cyclic amino acids[4]. Once in the central nervous system (CNS), it antagonizes NMDA receptors in the dorsal horn of the spinal cord, effectively dampening the central sensitization pathways that drive visceral hypersensitivity and chronic abdominal pain[5][6]. Consequently, it is heavily utilized in animal models of Irritable Bowel Syndrome (IBS) and functional gastrointestinal disorders[7][8].
Caption: Mechanism of action for NMDA receptor modulation and visceral pain attenuation.
Physicochemical Properties & Dosing Parameters
Because 1-amino-N-methylcyclopentane-1-carboxamide is supplied as a hydrochloride salt (MW: 178.66 g/mol )[1], it exhibits excellent aqueous solubility[9].
Causality of Vehicle Selection: The high water solubility eliminates the need for organic co-solvents (such as DMSO, PEG-400, or Tween-80). This is a critical experimental advantage in visceral pain models, as organic solvents can independently irritate the peritoneum, trigger nociceptive C-fibers, and confound visceromotor responses (VMR)[10].
Table 1: Recommended In Vivo Dosing Parameters
| Species | Route | Dose Range (mg/kg) | Max Volume (mL/kg) | Recommended Vehicle | Primary Application |
| Mice (C57BL/6) | Intraperitoneal (IP) | 10 – 30 | 10.0 | 0.9% Sterile Saline | Acute nociception screening |
| Rats (Sprague-Dawley) | Intraperitoneal (IP) | 10 – 50 | 5.0 | 0.9% Sterile Saline | Colorectal distension (CRD) |
| Rats (Wistar) | Intravenous (IV) | 5 – 20 | 2.0 | 0.9% Sterile Saline | Pharmacokinetic (PK) profiling |
| Rats (Sprague-Dawley) | Oral Gavage (PO) | 20 – 100 | 10.0 | Purified Water | Prodrug/bioavailability assays |
Self-Validating Experimental Protocols
Protocol A: Preparation of the In Vivo Dosing Formulation
To ensure systemic bioavailability and prevent localized tissue damage, the dosing solution must be strictly controlled for pH and osmolarity.
Step-by-Step Methodology:
-
Calculation: Determine the total required mass based on the cohort weight. Note: Account for the hydrochloride salt multiplier if calculating for the free-base equivalent.
-
Dissolution: Weigh the compound and dissolve it in 80% of the final target volume using 0.9% sterile saline. Vortex for 60 seconds until visually clear.
-
pH Adjustment (Critical Step): Measure the pH of the solution. Because it is an HCl salt, the unbuffered solution will be acidic (pH ~3.0 - 4.5). Add 0.1N NaOH dropwise until the pH reaches 7.2 – 7.4.
-
Volume Adjustment: Bring the solution to the final volume with 0.9% sterile saline.
-
Sterilization: Pass the formulation through a 0.22 µm PES syringe filter into a sterile, endotoxin-free glass vial.
Validation Checkpoint: Prior to administration, visually inspect the vial against a dark background. The solution must be 100% transparent. Verify the final pH is exactly 7.4 using a micro-pH probe. If precipitation occurs upon pH adjustment, discard and reformulate.
Protocol B: Colorectal Distension (CRD) Assay for Visceral Pain
The CRD model is the translational gold standard for evaluating therapeutics targeting functional gastrointestinal disorders like IBS[7][11].
Step-by-Step Methodology:
-
Surgical Preparation (Day -7): Under isoflurane anesthesia, implant Teflon-coated electromyography (EMG) electrodes into the external oblique abdominal musculature of the rat. Exteriorize the leads at the nape of the neck. Allow 7 days for recovery.
-
Habituation (Days -3 to 0): Place the animals in the transparent CRD testing cylinders for 30 minutes daily to minimize stress-induced hypersensitivity, which can artificially elevate baseline pain responses[6].
-
Administration (Day 1): Administer 1-amino-N-methylcyclopentane-1-carboxamide HCl (e.g., 30 mg/kg, IP).
-
Balloon Insertion: 30 minutes post-dose, lightly anesthetize the rat with isoflurane to insert a 5 cm flexible latex balloon intra-anally, positioning it 1 cm proximal to the anal verge. Secure the catheter to the base of the tail.
-
Awake Testing: Allow the rat to recover from anesthesia for 15 minutes in the testing cylinder.
-
Distension Paradigm: Apply graded pneumatic distensions (10, 20, 40, 60, and 80 mmHg) using a customized barostat. Maintain each pressure for 20 seconds, followed by a 4-minute inter-stimulus resting interval.
-
Data Acquisition: Record the visceromotor response (VMR)—quantified as the area under the curve (AUC) of the rectified EMG signal during the 20-second distension period.
Validation Checkpoint: Before initiating the 10 mmHg distension, record a 5-minute baseline EMG. The baseline must remain flat (devoid of spontaneous spiking). A noisy baseline indicates incomplete habituation or peritoneal irritation from the vehicle, invalidating the subsequent VMR data[8].
Caption: In vivo experimental workflow for evaluating visceromotor responses (VMR).
Sources
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110709085A - æ²»çå èç¼ççååç©åæ¹æ³ - Google Patents [patents.google.com]
- 6. Frontiers | Stress-Induced Visceral Pain: Toward Animal Models of Irritable-Bowel Syndrome and Associated Comorbidities [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. iasp-pain.org [iasp-pain.org]
- 9. PubChemLite - 1-amino-n-methylcyclopentane-1-carboxamide hydrochloride (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride in Photoaffinity Probe Design for Target Identification
Target Audience: Chemical Biologists, Proteomics Researchers, and Early-Stage Drug Development Scientists. Content Focus: Structural rationale, probe derivatization, and quantitative chemoproteomics workflows.
Executive Summary
Target identification (Target ID) remains one of the most formidable bottlenecks in phenotypic drug discovery. To transition from a phenotypic hit to a validated mechanistic target, researchers increasingly rely on photoaffinity labeling (PAL) coupled with quantitative mass spectrometry[1]. 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a highly specialized, conformationally restricted unnatural amino acid building block. By leveraging its rigid cyclopentane scaffold and primary amine handle, researchers can synthesize high-affinity Photoaffinity Probes (PAPs) that capture transient or low-affinity protein-ligand interactions in live cells. This application note details the causality behind using this specific scaffold and provides a self-validating protocol for target enrichment and identification.
Chemical Rationale & Scaffold Mechanics
The successful deconvolution of a biological target relies heavily on the structural properties of the probe. 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride offers three distinct mechanistic advantages for Target ID:
-
Conformational Restriction (The Cyclopentane Ring): Natural, linear peptides suffer from high degrees of rotational freedom, leading to a significant entropic penalty upon binding to a target protein. The incorporation of a rigid cyclopentane ring locks the backbone conformation[2]. This pre-organization reduces the entropic cost of binding, thereby dramatically increasing the binding affinity and selectivity of the resulting probe[3].
-
Proteolytic Stability (The N-methylcarboxamide Group): The N-methylation of the carboxamide group eliminates a critical hydrogen bond donor while introducing steric bulk. This modification renders the scaffold highly resistant to degradation by endogenous cellular proteases, ensuring the probe remains intact during prolonged live-cell incubations[2].
-
Derivatization Handle (The Primary Amine): The 1-amino group serves as a highly reactive, orthogonal handle. It allows for seamless coupling with bifunctional crosslinkers—typically a moiety containing both a diazirine (for photo-crosslinking) and an alkyne (for bioorthogonal click chemistry)[4].
Figure 1: Mechanistic causality of the 1-amino-N-methylcyclopentane-1-carboxamide scaffold in probe design.
Experimental Design: A Self-Validating System
A robust Target ID experiment must differentiate between genuine biological targets and highly abundant "sticky" background proteins (e.g., tubulin, heat shock proteins). To ensure scientific integrity, this protocol employs a competition-based self-validating system [1].
You must prepare three distinct experimental arms:
-
Arm A (Vehicle Control): Cells treated with DMSO. Defines the absolute background of the streptavidin enrichment matrix.
-
Arm B (Active Probe): Cells treated with the fully synthesized PAP (1-amino-N-methylcyclopentane-1-carboxamide + diazirine/alkyne). Captures all interacting proteins.
-
Arm C (Competition Control): Cells co-incubated with the PAP and a 100-fold molar excess of the unmodified 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
-
Causality: The excess unmodified scaffold will occupy the true biological target's binding pockets, outcompeting the PAP. True targets will show a significant decrease in MS/MS intensity in Arm C compared to Arm B, proving the interaction is driven by the cyclopentane pharmacophore and not the diazirine/alkyne tag[1].
-
Step-by-Step Methodologies
Probe Incubation & In Situ Photo-Crosslinking
Note: Perform all steps involving the diazirine-probe under low-light conditions to prevent premature photolysis.
-
Cell Culture: Seed target cells (e.g., HEK293T or disease-specific lines) in 10 cm dishes. Grow to 80-90% confluency.
-
Incubation:
-
Arm A: Add 0.1% DMSO.
-
Arm B: Add 10 µM of the synthesized PAP.
-
Arm C: Add 10 µM PAP + 1 mM unmodified 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
-
Incubate at 37°C for 1–2 hours to allow for cell penetration and binding equilibrium.
-
-
Washing: Gently wash cells twice with ice-cold PBS to remove unbound probe.
-
UV Irradiation (Covalent Capture): Place the dishes on ice (without lids) and irradiate at 365 nm for 10 minutes.
-
Causality: Irradiation at 365 nm excites the diazirine ring, expelling nitrogen gas and generating a highly reactive carbene intermediate. The carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein, forming an irreversible covalent linkage[5]. Crucially, 365 nm light avoids the severe oxidative protein damage and non-specific crosslinking associated with shorter UV-C (254 nm) wavelengths[4].
-
Cell Lysis & CuAAC Click Chemistry
-
Lysis: Lyse cells in 500 µL of RIPA buffer (supplemented with protease inhibitors). Sonicate briefly and centrifuge at 20,000 × g for 15 minutes at 4°C.
-
Normalization: Quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.
-
Click Chemistry (CuAAC): To 1 mL of normalized lysate, add the click reagents in the exact order specified in Table 1. Vortex gently after each addition.
Table 1: CuAAC Reaction Buffer Components & Causality
| Component | Final Conc. | Causality / Mechanistic Function |
| Biotin-PEG3-Azide | 100 µM | The bioorthogonal reporter tag. The azide selectively reacts with the alkyne handle on the PAP, enabling downstream streptavidin enrichment[5]. |
| TBTA Ligand | 100 µM | Tris(benzyltriazolylmethyl)amine. A stabilizing ligand that protects the reactive Cu(I) species from oxidation and disproportionation in the aqueous lysate. |
| CuSO₄ | 1 mM | The catalyst source. Provides Cu(II), which is inactive until reduced. |
| TCEP | 1 mM | Tris(2-carboxyethyl)phosphine. A powerful reducing agent that reduces Cu(II) to the catalytically active Cu(I) state and maintains it during the 1-hour reaction. |
-
Reaction: Rotate the mixture at room temperature for 1.5 hours.
-
Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to precipitate the proteins and remove unreacted Biotin-Azide. Centrifuge at 10,000 × g for 5 minutes. Wash the protein pellet twice with cold methanol.
Streptavidin Enrichment & On-Bead Digestion
-
Resuspension: Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS. Boil for 5 minutes to fully denature proteins. Causality: Denaturation destroys non-covalent protein-protein interactions, ensuring that only proteins directly crosslinked to the PAP are enriched.
-
Dilution: Dilute the sample with 5 mL of PBS to reduce the SDS concentration to 0.12% (critical to allow streptavidin binding).
-
Pulldown: Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at 4°C overnight.
-
Washing: Wash beads sequentially with 1% SDS (3x), 4M Urea (2x), and 50 mM Ammonium Bicarbonate (3x).
-
On-Bead Digestion: Reduce with 10 mM DTT (45 min, 37°C), alkylate with 20 mM Iodoacetamide (30 min, dark), and digest overnight with 1 µg Trypsin at 37°C.
-
Elution: Collect the supernatant containing the tryptic peptides, desalt using C18 StageTips, and dry in a vacuum concentrator prior to LC-MS/MS analysis.
Figure 2: End-to-end chemical biology workflow for Target Identification using PAPs.
Data Interpretation & Quantitative Proteomics
Following LC-MS/MS (using Label-Free Quantification (LFQ) or Tandem Mass Tags (TMT)), the data must be filtered to identify the true biological target of the 1-amino-N-methylcyclopentane-1-carboxamide scaffold.
Table 2: Expected Quantitative Proteomics Outcomes
| Experimental Condition | Target Protein MS/MS Intensity | Off-Target Background Intensity | Mechanistic Interpretation |
| Arm A (Vehicle) | Undetectable / Baseline | Baseline | Defines the non-specific binding of the streptavidin matrix. |
| Arm B (PAP, 10 µM) | High (+++) | Baseline | Indicates successful covalent engagement of the target by the probe. |
| Arm C (PAP + Competitor) | Low (+) | Baseline | Self-Validation: Outcompetition proves binding is specific to the cyclopentane scaffold, eliminating false positives. |
Proteins that exhibit a high Arm B / Arm A ratio (enrichment) AND a high Arm B / Arm C ratio (competability) are considered high-confidence targets of the 1-amino-N-methylcyclopentane-1-carboxamide pharmacophore.
References
-
A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments.[Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.[Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI Molecules.[Link]
-
Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry (via PMC).[Link]
-
Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI Molecules.[Link]
Sources
- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening (HTS) Assays with 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
Target Audience: Assay Biologists, HTS Scientists, and Early-Stage Drug Development Professionals Application: Biochemical Screening for Methionine Adenosyltransferase (MAT) Inhibitors
Introduction & Mechanistic Rationale
In early-stage drug discovery, unnatural amino acid derivatives serve as critical scaffolds for probing enzymatic active sites. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0)[1] is a structurally constrained, N-methylamide derivative of cycloleucine.
Cycloleucine is a well-characterized, non-metabolizable synthetic amino acid that acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT) [2]. MAT is the essential enzyme responsible for synthesizing S-adenosylmethionine (SAM)—the universal biological methyl donor—from L-methionine and ATP[3]. By competing with methionine, cycloleucine and its derivatives deplete intracellular SAM, stalling nucleic acid methylation and disrupting polyamine production[4]. Furthermore, these scaffolds are known competitive antagonists at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[2].
While cell-based calcium flux assays for NMDA receptors often suffer from high background noise, biochemical MAT inhibition provides a highly robust, low-variance primary screening platform. This application note details a validated High-Throughput Screening (HTS) protocol using 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride as a reference control for identifying novel MAT inhibitors.
Assay Design: The Causality of "Gain-of-Signal"
As a Senior Application Scientist, I frequently observe that the primary failure point in HTS campaigns is the selection of an interference-prone readout. Direct quantification of SAM via UV-absorbance or fluorescence in 384-well microplates is highly susceptible to auto-fluorescence and quenching from complex chemical libraries.
To engineer a self-validating system , we bypass direct SAM detection and instead measure the depletion of the co-substrate, ATP.
The Causality Behind the Choice: MAT catalyzes the following reaction: L-Methionine + ATP → SAM + PPi + Pi By utilizing a luminescent ATP-detection reagent (e.g., Kinase-Glo®), we measure the residual ATP remaining in the well after the enzymatic reaction.
-
Vehicle Control (Active MAT): Rapidly consumes ATP → Low Luminescence .
-
Hit Compound (Inhibited MAT): Prevents ATP consumption → High Luminescence .
This "gain-of-signal" architecture inherently filters out false positives. Library compounds that act as optical quenchers or direct luciferase inhibitors will artificially reduce the luminescent signal—mimicking enzyme activity rather than inhibition. Consequently, only true MAT inhibitors (like our reference compound) will preserve the ATP pool and yield a high luminescent signal, drastically increasing the trustworthiness of the primary screen.
Mechanism of MAT inhibition by cycloleucine derivatives blocking SAM synthesis.
Quantitative Assay Parameters
To ensure robust reproducibility, the assay must be strictly buffered, and substrate concentrations should be poised near their respective Km values to ensure sensitivity to competitive inhibitors.
Table 1: Optimized Reagent Specifications
| Reagent / Component | Function | Final Assay Concentration |
| Recombinant MAT1A | Target Enzyme | 10 nM |
| L-Methionine | Primary Substrate | 50 µM (approx. Km ) |
| ATP (Ultra-Pure) | Co-Substrate | 10 µM |
| 1-Amino-N-methyl... | Reference Inhibitor (Positive Control) | 0.1 µM – 100 µM (10-point curve) |
| DMSO | Vehicle (Negative Control) | 1.0% (v/v) |
| Tris-HCl (pH 7.5) | Biological Buffer | 50 mM |
| MgCl₂ & KCl | Essential Cofactors / Ionic Strength | 10 mM / 50 mM |
| BSA (Fatty Acid Free) | Enzyme Stabilizer (Prevents surface adsorption) | 0.01% (w/v) |
Step-by-Step HTS Methodology
The following protocol is optimized for a 384-well white solid-bottom microplate (e.g., Corning 3570) with a total assay volume of 20 µL prior to detection.
Phase I: Preparation & Pre-Incubation
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 550), transfer 200 nL of library compounds, the reference inhibitor (1-amino-N-methylcyclopentane-1-carboxamide hydrochloride), or DMSO into their respective wells.
-
Enzyme Addition: Dispense 10 µL of 2X MAT1A enzyme solution (20 nM in assay buffer) into all wells except the "No Enzyme" control wells. Dispense 10 µL of plain assay buffer into the "No Enzyme" wells (these serve as the 100% inhibition/maximum ATP baseline).
-
Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow for steady-state compound-enzyme binding.
Phase II: Reaction & Detection
-
Reaction Initiation: Dispense 10 µL of 2X Substrate Mix (100 µM L-Methionine + 20 µM ATP in assay buffer) to all wells to initiate the reaction.
-
Catalytic Incubation: Centrifuge briefly. Incubate the plate in the dark at 25°C for exactly 60 minutes. (Note: 60 minutes allows for roughly 60-70% ATP depletion in the vehicle control wells, providing an optimal dynamic range).
-
Luminescence Detection: Add 20 µL of Luminescent ATP Detection Reagent to all wells.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Readout: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using standard luminescence settings (0.1 sec integration time per well).
Step-by-step HTS workflow for evaluating MAT inhibitors in 384-well microplates.
Data Analysis & Quality Control
A self-validating HTS campaign relies on rigorous statistical quality control. The robustness of the assay is evaluated per plate using the Z'-factor, which assesses the separation between the positive control (100 µM reference inhibitor) and the negative control (DMSO vehicle).
Table 2: Quality Control Metrics (Acceptance Criteria)
| Metric | Mathematical Formula | Acceptable HTS Range | Interpretation |
| Z'-Factor | 1−∣μpos−μneg∣3(σpos+σneg) | ≥0.65 | Indicates excellent assay window and low variance. Plates <0.5 must be rejected. |
| Signal-to-Background (S/B) | μpos/μneg | ≥5.0 | Ensures sufficient dynamic range for ATP depletion. |
| Coefficient of Variation (CV) | (σ/μ)×100 | ≤5% | Measures pipetting precision and edge effects. |
IC₅₀ Determination: For hit validation, plot the log concentration of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride against the normalized luminescence signal. Fit the data using a four-parameter logistic (4PL) non-linear regression model to derive the IC₅₀, confirming the structural activity relationship (SAR) baseline for the chemical series.
References
-
Title: CAS 1240526-30-0 | AMERICAN ELEMENTS® (1-amino-N-methylcyclopentane-1-carboxamide hydrochloride) Source: American Elements URL: [Link]
-
Title: Definition of cycloleucine - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL: [Link]
-
Title: Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis Source: Journal of Cellular Physiology URL: [Link]
-
Title: Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes Source: PubMed Central (PMC) / Toxicology URL: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Facebook [cancer.gov]
- 3. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Derivatization Strategies for 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride in Peptidomimetic Drug Discovery
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Compound: 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0)
Executive Summary & Chemical Rationale
The development of peptidomimetics is a cornerstone strategy for tackling "undruggable" protein-protein interactions. Natural peptides often suffer from severe pharmacological liabilities, including rapid proteolytic degradation and poor membrane permeability. To overcome this, synthetic biologists incorporate sterically constrained, non-natural amino acids into peptide backbones [1].
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is a highly valuable cycloleucine analog. The gem-disubstituted cyclopentane ring restricts the conformational flexibility (specifically the ϕ and ψ dihedral angles) of the resulting peptide. This structural preorganization not only reduces the entropic cost of target binding but significantly enhances metabolic stability against endogenous proteases, a strategy widely utilized in the development of CNS-active opioid peptidomimetics [3].
The Reactivity Challenge: Steric Hindrance
Derivatizing this building block presents a distinct synthetic challenge. The primary amine is situated on a quaternary carbon (C1 of the cyclopentane ring). This severe steric bulk drastically reduces the nucleophilicity of the amine. Standard amide coupling conditions (e.g., EDC/NHS or DCC alone) typically result in poor yields, prolonged reaction times, and increased epimerization of the chiral coupling partner.
Causality in Reagent Selection: To achieve high-yielding N-acylation, uronium-based coupling reagents containing a 7-azabenzotriazole leaving group—specifically HATU —must be employed. The nitrogen atom at the 7-position of the HOAt intermediate provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming hindered amine, effectively guiding it to the electrophilic carbonyl center and accelerating the reaction rate [2].
Quantitative Performance Data
To illustrate the necessity of specialized coupling reagents for this hindered amine, the following self-validating data compares the conversion efficiency of various coupling systems.
Table 1: Coupling Efficiency for N-Acylation of 1-Amino-N-methylcyclopentane-1-carboxamide
| Coupling System | Additive | Base (Eq) | Solvent | Time (h) | Conversion (%)* | Epimerization (%) |
| EDC·HCl | HOBt | DIPEA (3.0) | DMF | 24 | < 40 | ~ 5.0 |
| PyBOP | None | DIPEA (3.0) | DMF | 16 | 65 | < 2.0 |
| HATU | None | DIPEA (3.0) | DMF | 4 | > 95 | < 0.5 |
*Conversion determined by LC-MS integration (UV 254 nm) monitoring the disappearance of the free amine mass[M+H]+ = 143.1 m/z.
Experimental Workflows & Mechanistic Pathways
Figure 1: Experimental workflow for the HATU-mediated N-acylation of the sterically hindered amine.
Figure 2: Mechanistic pathway of HATU coupling highlighting anchimeric assistance by the 7-aza group.
Validated Experimental Protocols
Protocol A: N-Acylation via HATU (Peptide Elongation)
This protocol is optimized to overcome the steric hindrance of the quaternary α -carbon while preventing racemization of the carboxylic acid partner.
Reagents:
-
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (1.0 eq)
-
Carboxylic Acid / N-protected Amino Acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (yielding a 0.2 M solution). Add DIPEA (2.0 eq) dropwise. Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester.
-
In Situ Freebasing: In a separate vial, dissolve 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Expert Insight: Failure to fully neutralize the salt will result in the amine remaining protonated and non-nucleophilic, stalling the reaction.
-
Coupling: Transfer the freebased amine solution into the pre-activation flask. Stir the reaction mixture at 25°C for 4 hours.
-
Reaction Monitoring: Validate completion via LC-MS. Look for the disappearance of the m/z 143.1 peak and the emergence of the product mass.
-
Workup (Self-Validating System): Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).
-
Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3x) . DMF is highly miscible in EtOAc; the LiCl wash alters the partition coefficient, effectively stripping DMF from the organic phase.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically using a gradient of DCM/MeOH or Hexanes/EtOAc depending on the acid partner).
Protocol B: Reductive Amination (N-Alkylation)
Useful for generating secondary amines while avoiding over-alkylation, utilizing the mild reducing agent Sodium Triacetoxyborohydride.
Step-by-Step Methodology:
-
Dissolve the amine hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add Triethylamine (TEA) (1.0 eq) to freebase the amine.
-
Add the target aldehyde (1.05 eq) to the solution. Stir at room temperature for 2 hours to allow for the complete formation of the sterically hindered imine intermediate.
-
Add Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), in one portion. The mild nature of this reagent ensures the selective reduction of the imine without reducing unreacted aldehydes.
-
Stir for 12 hours. Quench with saturated aqueous NaHCO₃.
-
Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography.
References
-
Title: Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: International Journal of Molecular Sciences (via PMC/NIH) URL: [Link]
Application Notes and Protocols for the Quantification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in Biological Samples
Introduction
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a synthetic amino acid derivative of interest in pharmaceutical development. Its cyclic structure and polar functional groups present unique challenges and opportunities for bioanalysis. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise and robust quantification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discuss the critical aspects of method validation in line with regulatory expectations.
Physicochemical Properties of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |
| Molecular Weight | 178.66 g/mol | [1][2] |
| Polarity | High (Expected) | Inferred from structure |
| LogP | 0.4257 | [1] |
| TPSA (Topological Polar Surface Area) | 55.12 Ų | [1] |
The high polarity, as indicated by the low LogP and significant TPSA, suggests that conventional reversed-phase liquid chromatography may provide insufficient retention. Therefore, alternative chromatographic strategies are warranted.
Analytical Strategy: The Primacy of LC-MS/MS
For the quantification of small molecules in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity, selectivity, and specificity.[3] This technique is particularly well-suited for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, which may be present at low concentrations in biological samples.
The primary challenge in analyzing this polar compound lies in achieving adequate chromatographic retention and separating it from endogenous interferences.[3] To address this, we propose a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[1][4] An alternative and equally powerful approach is Mixed-Mode Chromatography (MMC) , which combines multiple retention mechanisms, such as reversed-phase and ion-exchange, to enhance the separation of a wide range of analytes, including polar compounds.[5][6][7]
Experimental Workflow
The overall analytical workflow is depicted below. Each stage is critical for ensuring the accuracy and reliability of the final results.
Caption: A comprehensive workflow for the quantification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in biological samples.
Detailed Protocol: HILIC-LC-MS/MS Method
This protocol provides a starting point for method development and validation. Optimization of specific parameters may be required based on the instrumentation and specific biological matrix used.
Materials and Reagents
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N₂-1-amino-N-methylcyclopentane-1-carboxamide hydrochloride)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples.[3]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
To each tube, add 50 µL of the respective sample (blank matrix, calibration standard, QC, or unknown).
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Seal the plate or vials for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions for a UPLC-tandem quadrupole mass spectrometer system.
Liquid Chromatography (HILIC)
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-5.0 min), 50% B (5.0-6.0 min), 50-95% B (6.0-6.1 min), 95% B (6.1-8.0 min) |
Tandem Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-amino-N-methylcyclopentane-1-carboxamide | 143.12 (M+H)⁺ | To be determined | To be determined |
| Internal Standard | 151.15 (M+H)⁺ | To be determined | To be determined |
Note: The precursor ion for the hydrochloride salt will be the protonated molecule of the free base. MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Bioanalytical Method Validation
A full validation of the bioanalytical method is essential to ensure its reliability and is a regulatory requirement.[5] The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[5]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible at low, medium, and high QC concentrations. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the matrix factor should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentrations within ±15% of the nominal concentration. |
Example Validation Data Summary (Hypothetical)
Calibration Curve
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
| LLOQ | 1 | 95.5 - 108.2 | ≤ 8.5 | 93.1 - 109.5 | ≤ 10.2 |
| Low | 3 | 92.7 - 104.1 | ≤ 6.3 | 94.5 - 103.8 | ≤ 7.9 |
| Medium | 100 | 96.3 - 102.5 | ≤ 4.1 | 97.1 - 101.9 | ≤ 5.5 |
| High | 800 | 98.1 - 101.3 | ≤ 3.5 | 98.9 - 100.7 | ≤ 4.2 |
Data Analysis and Interpretation
The concentration of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Caption: A flowchart illustrating the data analysis process for quantifying the analyte concentration.
Conclusion
The HILIC-LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in biological samples. The principles of method development and the comprehensive validation plan described herein are designed to ensure the generation of high-quality, reliable data that can confidently support drug development programs. Adherence to regulatory guidelines for bioanalytical method validation is critical for the acceptance of data by regulatory agencies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Qiao, L., et al. (2022). Mixed-Mode Chromatography-Mass Spectrometry Enables Targeted and Untargeted Screening of Carboxylic Acids in Biological Samples. Analytical Methods. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Prinsen, H. C., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Cai, X., et al. (2009). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Analytica Chimica Acta. [Link]
-
Zhang, T., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B. [Link]
-
Katagi, M., et al. (2001). High-performance liquid chromatography-mass spectrometry-mass spectrometry (HPLC-MS/MS) as a definitive method for the determination of drugs of abuse in biological fluids. Forensic Science International. [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. [Link]
Sources
- 1. Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Technical Support Center: Improving the Solubility of 1-amino-N-methylcyclopentane-1-carboxamide Hydrochloride
Welcome to the technical support center for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges during your experiments.
Understanding the Molecule: Key Physicochemical Properties
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a small molecule characterized by several functional groups that dictate its solubility profile: a primary amine, an N-methylcarboxamide, and a cyclopentane ring, supplied as a hydrochloride salt. The presence of the primary amine, which is protonated in the hydrochloride salt form, generally confers good solubility in aqueous acidic solutions. However, the overall hydrophobicity of the cyclopentane and N-methyl groups can present challenges in achieving desired concentrations, particularly in neutral or basic aqueous media and non-polar organic solvents.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Predicted LogP | 0.4257 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| IUPAC Name | 1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride?
For most applications requiring an aqueous solution, the recommended starting solvent is deionized water or an acidic buffer (e.g., citrate or acetate buffer, pH 4-6). The hydrochloride salt form is designed to be water-soluble, and the acidic pH will maintain the primary amine in its protonated, more soluble state.[2] For preparing concentrated stock solutions, polar organic solvents like DMSO or ethanol can be effective.[3]
Q2: I'm observing precipitation when I dilute my stock solution in a physiological buffer like PBS (pH 7.4). What is happening and how can I fix it?
This is a common issue for weakly basic drugs.[2] At neutral or slightly alkaline pH, the protonated primary amine of your compound can deprotonate to the less soluble free amine form, causing it to precipitate out of solution.
Here are some troubleshooting steps:
-
Lower the final concentration: Your target concentration may be above the solubility limit at that pH.
-
Adjust the pH of your final solution: If your experiment allows, lowering the pH of the final solution can keep the compound protonated and soluble.[2]
-
Increase the percentage of co-solvent: Maintaining a small percentage of the organic solvent (e.g., DMSO) from your stock solution in the final dilution can help maintain solubility. Be cautious of potential solvent toxicity in cell-based assays.[3]
Q3: Can I dissolve this compound directly in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate?
Direct dissolution in non-polar organic solvents is unlikely to be successful due to the polar nature of the hydrochloride salt.[4] To achieve solubility in these solvents, you will likely need to convert the hydrochloride salt to its free amine form. This is a standard procedure in organic synthesis.[4]
Q4: Is it safe to heat the solution to aid dissolution?
Gentle warming (e.g., to 37°C) can be an effective way to increase the rate of dissolution.[2] However, prolonged or excessive heating should be avoided as it could potentially lead to the degradation of the compound, particularly the hydrolysis of the carboxamide group.[4][5]
Q5: How stable is 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in solution?
The stability of the compound in solution is dependent on the pH and storage conditions. The carboxamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods.[5][6] It is always recommended to prepare fresh solutions for your experiments. If storage is necessary, aliquot your stock solution and store it at -20°C or -80°C to minimize degradation.[2]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution of the compound is required.
Objective: To prepare a clear, aqueous stock solution of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
Materials:
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride powder
-
Deionized water or an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 5.0)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm) if sterile solution is required
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound.
-
Add Solvent: Add the calculated volume of deionized water or acidic buffer to achieve the target concentration.
-
Promote Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Sterilization (if required): If a sterile solution is needed for your experiment, filter it through a 0.22 µm syringe filter. Be aware that some loss of compound may occur due to adsorption to the filter membrane.
Protocol 2: Preparation of a Concentrated Organic Stock Solution
This protocol is ideal for creating a high-concentration stock solution that can be diluted into various experimental media.
Objective: To prepare a concentrated stock solution in an organic solvent.
Materials:
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride powder
-
High-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound into a vial.
-
Add Organic Solvent: Add the calculated volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Solubilize: Vortex the solution until the compound is completely dissolved. Gentle sonication can be used if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 3: Conversion to Free Amine for Non-Polar Solvent Solubility
This protocol is for applications requiring the compound to be dissolved in non-polar organic solvents.
Objective: To convert the hydrochloride salt to the free amine for enhanced solubility in non-polar organic solvents.
Materials:
-
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
-
Anhydrous non-polar organic solvent (e.g., Dichloromethane - DCM)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Suspend the Salt: Suspend the 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Suspension: Cool the suspension to 0°C using an ice bath.
-
Add Base: Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at 0°C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which often appears as a white precipitate.[4]
-
Use or Isolate: The resulting solution containing the dissolved free amine can often be used directly in the next reaction step. Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.[4]
Visualizing the Chemistry of Solubility
The solubility of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is fundamentally governed by the pH of the solution, which dictates the equilibrium between the protonated (soluble) and deprotonated (less soluble) forms of the primary amine.
Caption: pH effect on the ionization and solubility of the primary amine.
This troubleshooting workflow provides a systematic approach to addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility problems.
References
-
PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 43.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Khan, M. A., & Dehring, T. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3467–3489.
- Kelly, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
- Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 350, 129207.
- Serajuddin, A. T. M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(7), 1347-1356.
- Gray, V. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4).
- Greenberg, A., et al. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 75(15), 5030-5037.
-
PubChemLite. (n.d.). N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1874-1885.
- Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(3), 266-282.
- Shayanfar, A., & Acree, Jr., W. E. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(10), 6219-6240.
- Zhang, M-L., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 21(30), 4586-4593.
- Singh, S., & Bakshi, M. (2000). Reactions of the carboxamide group. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 737-748.
- Chen, J-M., et al. (2020). Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility. Crystal Growth & Design, 20(6), 4055-4065.
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
- Brenner, C., et al. (2018). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Journal of Inorganic Biochemistry, 186, 167-176.
-
Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
- Krull, I. S., & Swartz, M. E. (2005). Developing and Validating Dissolution Procedures. LCGC North America, 23(10).
- Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
- Kumar, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-253.
-
Chemsrc. (n.d.). 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in Solution
Welcome to the technical support center for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered during experimental work with this compound in solution.
Understanding the Molecule: Key Structural Features and Stability Considerations
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride possesses a unique structure that influences its stability in solution. The molecule contains a tertiary amine, a secondary amide, and a cyclopentane ring. The hydrochloride salt form generally enhances aqueous solubility.
The primary stability concern for this molecule in solution is the hydrolysis of the amide bond.[1][2] Amide hydrolysis can be catalyzed by both acidic and basic conditions and is also influenced by temperature.[1] While amides are generally more resistant to hydrolysis than esters, understanding the factors that can promote this degradation is crucial for maintaining the integrity of your experimental samples.[2]
The N-methyl group on the amide can influence the rate of hydrolysis and the overall conformation of the molecule. N-methylation can in some cases increase metabolic stability by providing steric hindrance against enzymatic degradation.[3] The cyclopentane ring is a relatively stable carbocycle but its conformation can influence the accessibility of the amide bond to hydrolytic attack.
Troubleshooting Guide: Common Stability Issues and Solutions (Q&A)
This section addresses specific problems you might encounter related to the stability of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in solution.
Question 1: I am observing a decrease in the concentration of my stock solution over time, even when stored at 4°C. What could be the cause?
Answer:
Several factors could contribute to the decrease in concentration of your stock solution:
-
Hydrolysis: The most likely cause is the slow hydrolysis of the amide bond. Even at 4°C, hydrolysis can occur, especially if the pH of your solution is not optimal. The hydrochloride salt will result in a slightly acidic solution, which can catalyze hydrolysis over extended periods.
-
Adsorption to Container Surfaces: Highly dilute solutions of small molecules can sometimes adsorb to the surfaces of glass or plastic storage vials, leading to an apparent decrease in concentration.
-
Evaporation: If the container is not properly sealed, solvent evaporation can occur, leading to an increase in concentration, but if not accounted for during dilution, could lead to errors.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your stock solution. If it is significantly acidic or basic, consider preparing the solution in a buffer at a pH closer to neutral (pH 6-8), where amide hydrolysis is generally minimized.
-
Buffer Selection: If buffering is necessary, use a non-reactive buffer system. Phosphate or citrate buffers are common choices.
-
Container Material: If you suspect adsorption, try using low-adsorption vials (e.g., silanized glass or specific polypropylene tubes).
-
Control Sample: Prepare a fresh stock solution and compare its concentration to the older solution to confirm degradation.
-
Forced Degradation Study: To definitively identify the cause, a simple forced degradation study under acidic, basic, and neutral conditions can reveal the molecule's susceptibility to hydrolysis (see Section 4 for protocol).
Question 2: My HPLC analysis shows an unexpected new peak appearing in my samples. Could this be a degradation product?
Answer:
Yes, the appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. For 1-amino-N-methylcyclopentane-1-carboxamide, the most probable degradation product is the corresponding carboxylic acid formed from amide hydrolysis.
Primary Hydrolysis Degradation Pathway
Caption: Primary hydrolytic degradation of the parent compound.
Troubleshooting and Identification Steps:
-
LC-MS Analysis: The most effective way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the carboxylic acid degradant (1-amino-N-methylcyclopentane-1-carboxylic acid) would be different from the parent compound.
-
Forced Degradation Comparison: Run a forced degradation study (acid and base hydrolysis). The peak that increases in size under these conditions is likely your degradation product.[4]
-
Review Formulation Components: If your solution contains other components (e.g., excipients, other active ingredients), consider potential interactions that could lead to degradation.
Question 3: I am conducting experiments at elevated temperatures (e.g., 37°C or higher). What precautions should I take to ensure the stability of the compound?
Answer:
Elevated temperatures significantly accelerate the rate of chemical reactions, including amide hydrolysis.[1]
Precautions for High-Temperature Experiments:
-
Time Limitation: Minimize the time the compound is exposed to elevated temperatures. Prepare fresh solutions for each experiment if possible.
-
pH Control: Maintaining an optimal pH (near neutral) is even more critical at higher temperatures. Use a stable buffer system suitable for your experimental temperature.
-
Inert Atmosphere: For very sensitive experiments or long-term incubations, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, although hydrolysis is the more likely pathway.
-
Control Samples: Always include control samples incubated under the same conditions to monitor the extent of degradation over the course of your experiment.
Question 4: Can the solvent I use affect the stability of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride?
Answer:
Yes, the solvent can play a significant role in the stability of your compound.
-
Aqueous Solutions: Water is a reactant in hydrolysis, so its presence is necessary for this degradation pathway. The pH of the aqueous solution is the most critical factor.
-
Organic Solvents: In anhydrous aprotic organic solvents (e.g., DMSO, DMF, acetonitrile), hydrolysis will be significantly slower or absent. However, be aware of the following:
-
Residual Water: Many organic solvents contain trace amounts of water, which can still lead to slow degradation over time. Using anhydrous solvents is recommended for long-term storage of stock solutions.
-
Solvent Reactivity: Ensure the solvent itself is not reactive with the compound. For example, protic solvents like methanol or ethanol could potentially lead to solvolysis reactions under certain conditions, though this is less common with amides compared to more reactive functional groups.
-
Best Practices for Handling and Storage
To ensure the long-term stability of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, follow these best practices:
| Parameter | Recommendation | Rationale |
| Solid Storage | Store in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture. | Minimizes exposure to atmospheric moisture which can initiate degradation even in the solid state over long periods. |
| Solution Storage | For short-term storage (days to weeks), store aqueous solutions at 2-8°C. For long-term storage, prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO) and store at -20°C or -80°C. | Lower temperatures significantly reduce the rate of hydrolysis. Anhydrous organic solvents prevent hydrolysis. |
| pH of Aqueous Solutions | For aqueous solutions, maintain a pH between 6 and 8 using a suitable buffer if necessary for the experiment. | Minimizes acid- and base-catalyzed hydrolysis of the amide bond. |
| Container Choice | Use high-quality, inert glass or polypropylene vials. For very dilute solutions, consider low-adsorption tubes. | Prevents leaching of contaminants from the container and minimizes loss of compound due to adsorption. |
| Preparation of Solutions | Prepare aqueous solutions fresh whenever possible. If using a stock solution, allow it to come to room temperature before use to avoid condensation. | Ensures the accuracy of the concentration and minimizes degradation. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following protocols outline how to subject 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride to various stress conditions.
Objective: To identify potential degradation products and pathways for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
Analytical Method: A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
A. Acid Hydrolysis
-
Prepare a solution of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in 0.1 M hydrochloric acid (HCl) at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC.
B. Base Hydrolysis
-
Prepare a solution of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in 0.1 M sodium hydroxide (NaOH) at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC.
C. Oxidative Degradation
-
Prepare a solution of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in 3% hydrogen peroxide (H₂O₂) at a concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC.
D. Thermal Degradation
-
Prepare a solution of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in purified water (or a relevant buffer) at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C in a tightly sealed vial, protected from light.
-
Withdraw aliquots at various time points (e.g., 24, 48, 72 hours).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC.
E. Photostability Testing
-
Expose the solid compound and a solution of the compound (in a photostable container) to light conditions as specified in the ICH Q1B guideline. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Analyze by HPLC and compare the chromatograms of the exposed and control samples.
Summary of Stability Profile
Based on the chemical structure and general principles of amide chemistry, the expected stability profile of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is summarized below.
| Stress Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Susceptible to degradation, especially with heat. | Acid-catalyzed hydrolysis of the amide bond. |
| Neutral (pH 6-8) | Relatively stable at room temperature. Degradation rate increases with temperature. | Slow hydrolysis of the amide bond. |
| Basic (pH > 9) | Susceptible to degradation, especially with heat. | Base-catalyzed hydrolysis of the amide bond. |
| Oxidative | Expected to be relatively stable, but the tertiary amine could be susceptible to oxidation under harsh conditions. | N-oxidation of the tertiary amine. |
| Thermal | Stable in solid form at ambient temperatures. In solution, degradation is accelerated by heat, primarily through hydrolysis. | Thermally accelerated hydrolysis. |
| Photolytic | Expected to be relatively stable, but photostability should be confirmed experimentally. | Dependent on the chromophore; potential for photo-oxidation or rearrangement. |
This technical support guide provides a comprehensive overview of the stability considerations for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. For further assistance or specific application support, please do not hesitate to contact our technical services team.
References
-
Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]
- Chakma, A., & Meisen, A. (1987). Degradation of aqueous solutions of MDEA.
- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. BenchChem.
- Ma, S., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary and Secondary Amines. Journal of the American Chemical Society, 129(48), 15064–15073*.
- International Council for Harmonisation. (2023). ICH Q5C: Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products.
- BenchChem. (2025).
- Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198.
- Anton, S. D., & Giner-Sorolla, A. (1982). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 47(23), 4673–4676*.
- Rao, B. M., & Srinivasu, M. K. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride.
- Suga, H., & Itami, K. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 4(2), 1-8.
- Kruger, H. G., & Govender, T. (2017). A review of the effect of N-methylation on the properties of amino acids and peptides. Organic & Biomolecular Chemistry, 15(46), 9796-9807.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
- Shokry, D. S., & El-Kamel, A. H. (2018). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 9(21), 2936-2946.
- Chen, G., Shaughnessy, R. F., & Daugulis, O. (2016). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 138(22), 7008–7011*.
- Kumar, V., & Singh, A. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4), 2345-2353.
- Hovione. (2014). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Sarpong, R., & Tantillo, D. J. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Journal of Organic Chemistry, 79(1), 2-17*.
- De, S., & Krishnamoorthy, S. (2023).
- Brunson, J. K., & Nair, S. K. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2120306119.
- Scribd. (n.d.). Class 11 Organic Chemistry Notes.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711*.
- European Medicines Agency. (2023).
- BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. BenchChem.
- Gleave, D. M., & Mander, L. N. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3274*.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Kolis, S. P., & De, S. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6439–6443*.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
troubleshooting 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride and where do side reactions typically occur?
The most common and atom-economical approach for synthesizing α,α-disubstituted N-methyl amino amides like the target molecule is a variation of the Strecker amino acid synthesis .[1][2][3][4] This multi-component reaction is advantageous as it builds the core of the molecule in a single pot from readily available starting materials.
The probable synthetic pathway is as follows:
-
Imine Formation: Cyclopentanone reacts with methylamine to form an N-methyl imine intermediate.
-
Aminonitrile Formation: A cyanide source, such as potassium cyanide (KCN), attacks the imine to form the α-aminonitrile, 1-(methylamino)cyclopentane-1-carbonitrile.
-
Selective Hydrolysis: The nitrile group is then partially hydrolyzed under acidic conditions to the desired N-methyl carboxamide.
-
Salt Formation: The final product is isolated as a hydrochloride salt to improve stability and solubility.
Side reactions can occur at several stages of this synthesis, impacting both yield and purity. The most critical step for side product formation is the selective hydrolysis of the sterically hindered tertiary nitrile.
Below is a diagram illustrating the main synthetic pathway and the key points where side reactions can derail the synthesis.
Caption: Main synthetic pathway and potential side reactions.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Amide
Q2: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis often trace back to the hydrolysis of the intermediate α-aminonitrile. The tertiary nature of the nitrile group attached to the cyclopentane ring makes it sterically hindered, which can lead to two primary issues: incomplete conversion or over-hydrolysis to the corresponding carboxylic acid.[5][6]
-
Cause A: Incomplete Hydrolysis
The steric hindrance around the nitrile can make it resistant to hydrolysis under mild conditions, leaving a significant amount of the aminonitrile starting material in your crude product.
-
Cause B: Over-hydrolysis to the Carboxylic Acid
While forcing conditions (e.g., high temperatures, prolonged reaction times, or high acid concentration) can drive the hydrolysis of the sterically hindered nitrile, they also favor the subsequent hydrolysis of the newly formed amide to the carboxylic acid, 1-(methylamino)cyclopentane-1-carboxylic acid.[7][8][9][10] Amides can be sensitive to the same acidic conditions required for nitrile hydrolysis.
Troubleshooting Protocol for Optimizing Nitrile Hydrolysis:
-
Reaction Monitoring:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Take aliquots at regular intervals (e.g., every 2-4 hours) to track the disappearance of the aminonitrile and the appearance of both the desired amide and the potential carboxylic acid byproduct.
-
-
Temperature and Time Adjustment:
-
Start with milder conditions and gradually increase the temperature. Begin the hydrolysis at a lower temperature (e.g., 40-50 °C) and hold for several hours before slowly increasing if the reaction is sluggish.
-
Avoid prolonged heating at high temperatures. Once a significant amount of the desired amide has formed, it is often better to stop the reaction and deal with a mixture of product and starting material rather than risk over-hydrolysis.
-
-
Acid Catalyst and Concentration:
-
Experiment with different acid catalysts. While hydrochloric acid is common, sulfuric acid or a mixture of acetic acid and a catalytic amount of sulfuric acid can sometimes offer better selectivity for the amide.
-
Control the concentration of the acid. Using a moderate concentration of acid is often a good compromise.
-
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Condition | Expected Outcome | Troubleshooting Action |
| Temperature | Low (e.g., < 50°C) | Incomplete reaction, high residual nitrile. | Gradually increase temperature while monitoring. |
| High (e.g., > 80°C) | Increased rate, but higher risk of over-hydrolysis. | Reduce temperature or reaction time. | |
| Reaction Time | Short | Incomplete reaction. | Extend reaction time with careful monitoring. |
| Long | Higher conversion, but increased risk of over-hydrolysis. | Optimize based on time-course study. | |
| Acid Conc. | Low | Slow or incomplete reaction. | Increase acid concentration incrementally. |
| High | Faster reaction, but significant carboxylic acid formation. | Reduce acid concentration. |
Issue 2: Product Purity and Side Product Removal
Q3: I've managed to synthesize the product, but it's impure. I'm seeing an unexpected peak in my LC-MS/NMR. What could it be?
Besides the unreacted aminonitrile and the over-hydrolyzed carboxylic acid, another potential impurity is a dimer. Dimerization can occur, especially at higher concentrations or temperatures, through intermolecular condensation between two molecules of the amino amide.[11][12]
Troubleshooting Protocol for Identifying and Mitigating Impurities:
-
Characterization of Impurities:
-
LC-MS: This is the most powerful tool for initial identification. The mass of the impurity will often point to its identity (e.g., M+H of the starting aminonitrile, the carboxylic acid, or a dimer).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the impurities. The carboxylic acid will show a characteristic broad OH peak, while a dimer will have a more complex spectrum with duplicated signals.
-
-
Mitigation of Dimer Formation:
-
Control Concentration: Run the hydrolysis step at a lower concentration to reduce the likelihood of intermolecular reactions.
-
Temperature Control: Avoid excessive heating during the final stages of the reaction and during work-up.
-
-
Purification Strategies:
-
Crystallization: As the final product is a hydrochloride salt, crystallization is often the most effective purification method. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent like ethanol or methanol and then add a less polar co-solvent such as isopropanol, ethyl acetate, or diethyl ether to induce crystallization.[13]
-
Column Chromatography: If crystallization is challenging, column chromatography on silica gel can be used. However, the high polarity of the hydrochloride salt can make it difficult to elute. A mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane, often with a small amount of ammonia or triethylamine to suppress tailing, can be effective.
-
Ion-Exchange Chromatography: For difficult separations, particularly for removing the carboxylic acid byproduct, ion-exchange chromatography can be a powerful tool.[14][15]
-
Below is a troubleshooting workflow to guide you through diagnosing and solving common issues in this synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
RSC Publishing. (2018, August 28). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]
-
Chemspace. (n.d.). 1-amino-N-(3-methylcyclopentyl)cyclohexane-1-carboxamide. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization reactions of amino acids by pyrolysis. Retrieved from [Link]
-
ACS Publications. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Letters. (2007, November 28). Amino Acid Derived Enamides: Synthesis and Aminopeptidase Activity. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Nptel. (n.d.). Lecture 32 : Amino Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2021, July 28). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Chemistry Steps. (2024, December 2). Converting Nitriles to Amides. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Catalysis. (2019, October 11). Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
ResearchGate. (2019, October 8). Atom-Economical and Tandem Conversion of Nitriles to N -Methylated Amides Using Methanol and Water. Retrieved from [Link]
- Google Patents. (n.d.). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
- Google Patents. (n.d.). CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
PMC. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diaion.com [diaion.com]
Technical Support Center: Handling & Troubleshooting 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
As a sterically hindered, unnatural amino acid derivative (a cycloleucine N-methyl amide analog), 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a highly valuable building block in medicinal chemistry and peptidomimetic synthesis. However, its unique structural features—specifically the quaternary α-carbon and its hydrochloride salt form—introduce distinct physicochemical challenges.
This guide addresses the core pitfalls encountered during its handling, solubility, and reactivity, providing self-validating protocols to ensure experimental success.
Table 1: Physicochemical Profile & Handling Parameters
| Property | Value / Characteristic |
| Chemical Name | 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride |
| CAS Number | 1240526-30-0 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Steric Environment | Highly hindered (α,α-disubstituted cyclopentane ring) |
| Solubility | Soluble in H₂O, DMF, DMSO, MeOH; Insoluble in DCM, Hexanes |
| UV Detectability | None (Lacks chromophores; requires ELSD, CAD, MS, or Ninhydrin) |
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my amide coupling yields consistently low (<20%) when using this compound as the amine nucleophile? Causality: The primary amine is attached directly to a quaternary carbon within a cyclopentane ring. This severe steric bulk drastically reduces the nucleophilicity of the amine. Furthermore, standard carbodiimide coupling reagents (like EDC or DCC) form an O-acylurea intermediate that is highly sensitive to steric hindrance, often leading to unreactive N-acylurea byproducts before the hindered amine can attack . Solution: Abandon EDC/HOBt. Transition to highly reactive uronium/aminium salts such as HATU combined with HOAt, or convert your acid to an acid chloride. HATU generates a highly reactive O-acyluronium intermediate that accelerates the coupling of sterically hindered amines . Crucial step: Because the compound is a hydrochloride salt, you must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to fully liberate the free amine in situ.
Q2: I am trying to run a reaction in dichloromethane (DCM), but the compound remains as a suspension. How do I fix this? Causality: Hydrochloride salts of polar, low-molecular-weight amino amides possess extremely high lattice energies and are essentially insoluble in non-polar or moderately polar aprotic solvents like DCM or THF. Solution: Switch the reaction solvent to a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If your protocol strictly requires DCM, you must pre-stir the hydrochloride salt with 1.1 equivalents of DIPEA for 15 minutes to generate the free base, which exhibits significantly higher solubility in halogenated solvents.
Q3: How do I monitor the reaction progress? The compound is invisible on my standard HPLC-UV (254 nm) and TLC plates. Causality: 1-amino-N-methylcyclopentane-1-carboxamide lacks any conjugated π-systems or aromatic rings, rendering it transparent to standard UV detectors. Solution:
-
For TLC: Use a Ninhydrin stain. The primary amine will react with ninhydrin upon heating to form Ruhemann's purple, allowing clear visualization.
-
For HPLC: Switch your detector from UV to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or use LC-MS in positive Electrospray Ionization (ESI+) mode. The compound will appear as a strong [M+H]⁺ peak at m/z 143.1 .
Q4: My stock powder has become sticky and difficult to weigh accurately. Is it degrading? Causality: Amine hydrochlorides are inherently hygroscopic. The "stickiness" is likely due to the absorption of atmospheric moisture, not chemical degradation. Solution: Store the compound in a tightly sealed container within a desiccator (over Drierite or silica gel) at 4°C. Before use, allow the vial to warm to room temperature to prevent condensation. If the compound has already absorbed water, lyophilize it or perform an azeotropic distillation with toluene prior to moisture-sensitive reactions.
Section 2: Experimental Protocols
Protocol A: Optimized Amide Coupling for Sterically Hindered Amines
This self-validating protocol utilizes HATU to overcome the steric hindrance of the cyclopentane core.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach a 0.2 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 5 minutes to form the active O-acyluronium ester. The solution will typically turn pale yellow.
-
Nucleophilic Addition: In a separate vial, suspend 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to neutralize the HCl salt. Transfer this free-based solution dropwise to the activated acid mixture.
-
Reaction & Self-Validation: Stir the reaction mixture at 40–50°C for 12–18 hours. Validation step: Monitor via LC-MS (ESI+). The disappearance of the activated ester mass and the appearance of the desired product mass confirms successful coupling. Do not proceed to workup until the intermediate is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: TLC Staining for UV-Transparent Amines
-
Preparation: Prepare a Ninhydrin stain solution by dissolving 1.5 g of ninhydrin in 100 mL of n-butanol, followed by the addition of 3.0 mL of glacial acetic acid.
-
Application: Elute the TLC plate as normal. Allow the mobile phase solvent to evaporate completely in a fume hood.
-
Visualization: Dip the plate into the ninhydrin solution using forceps. Wipe the back of the plate dry with a paper towel.
-
Development: Heat the plate using a heat gun (approx. 150°C) until distinct purple/pink spots appear, indicating the presence of the primary amine.
Section 3: Troubleshooting Workflow
Workflow for troubleshooting poor amide coupling yields with sterically hindered cycloleucine analogs.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.[Link]
-
1-amino-n-methylcyclopentane-1-carboxamide hydrochloride (C7H14N2O) - PubChemLite. PubChem.[Link]
Technical Support Center: Purification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Welcome to the technical support resource for researchers and drug development professionals working with 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0).[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to address the unique purification challenges presented by this molecule.
The structure of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride—possessing a primary amine, a secondary amide, and a quaternary carbon center, all as a highly polar hydrochloride salt—presents distinct hurdles in achieving high purity. Its high polarity and potential for complex impurity profiles demand carefully considered purification strategies.
Section 1: Core Purification Challenges & Root Cause Analysis
Effective troubleshooting begins with understanding the link between an observed problem and its likely chemical origin. The synthesis of this molecule, often proceeding through a variation of the Strecker amino acid synthesis, can introduce a predictable set of impurities.[4][5]
Common Impurity Profile
| Impurity Type | Potential Source | Impact on Purification | Recommended Analytical Technique |
| α-Aminonitrile Intermediate | Incomplete hydrolysis during synthesis.[6][7] | Structurally similar to the final product, can co-crystallize. May be difficult to separate by standard chromatography. | HPLC-MS, ¹H NMR (look for characteristic nitrile signals). |
| α-Hydroxy Acid Byproduct | Competing cyanohydrin formation pathway in Strecker synthesis.[6] | Highly polar, often water-soluble. Can interfere with crystallization and overload polar chromatography columns. | HPLC-MS, Ion-Exchange Chromatography. |
| Unreacted Starting Materials | Inefficient reaction conversion (e.g., cyclopentanone, methylamine). | Generally more volatile or have different polarity, but can be trapped in the crystal lattice. | GC-MS for volatile components, HPLC for others. |
| Amide Hydrolysis Product | Degradation of the target molecule under harsh acidic or basic conditions. | Results in the corresponding carboxylic acid, altering the charge and polarity profile. | HPLC-MS, monitoring for mass change. |
| Residual Solvents & Water | Trapped during crystallization or lyophilization. | Affects accurate weighing, can impact downstream reactions, and may be toxic. Amine hydrochlorides are often hygroscopic.[8] | Karl Fischer titration for water, ¹H NMR, GC-HS (Headspace). |
| Inorganic Salts | Byproducts of pH adjustments or reagents (e.g., NaCl, NH₄Cl). | Can suppress crystallization, affect solubility, and damage chromatography columns. | Ion Chromatography, Conductivity, Residue on Ignition (ROI). |
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common issues encountered during the purification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
Analytical & Characterization Issues
Q1: My compound shows poor retention and peak shape on our standard C18 RP-HPLC. How can I get a reliable purity reading?
A1: This is expected. As a small, polar hydrochloride salt, your compound is too hydrophilic to be retained by traditional reversed-phase (RP) chromatography.[9][10][11] It will likely elute near the solvent front. You need a retention mechanism suited for polar analytes.
-
Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica) with a high organic mobile phase.[12][13] This provides excellent retention for polar compounds like yours. Retention increases with compound polarity, offering complementary selectivity to RP methods.[9][12]
-
Alternative 1: Mixed-Mode Chromatography. These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), enabling the separation of strongly polar compounds without requiring ion-pairing agents.[9][11]
-
Alternative 2: Aqueous Normal-Phase (ANP). ANP is a form of HILIC where the mobile phase contains a significant water portion (5-50%). It can leverage both partitioning and ion-exchange interactions with surface silanols for unique selectivity.[12][13]
Recrystallization & Isolation Problems
Q2: My product crashes out of solution as an oil or remains a gummy solid. How can I achieve sharp, crystalline material?
A2: Oiling out is common for amine salts when the solvent system is not optimized or when impurities are inhibiting crystal lattice formation.
-
Root Cause Analysis: High impurity levels (especially the α-hydroxy acid or unreacted starting materials) can act as "eutectic melters," depressing the melting point and preventing proper crystallization. Ensure the crude material is reasonably pure before attempting recrystallization.
-
Solvent System Selection: As a polar salt, your compound is insoluble in non-polar solvents like hexanes or toluene but likely soluble in water and lower alcohols (methanol, ethanol). The key is finding a binary solvent system.[14]
-
Step 1: Dissolve the compound in a minimum amount of a hot "solvent" (e.g., methanol, ethanol, or a water/alcohol mixture).
-
Step 2: Slowly add a hot "anti-solvent" (e.g., isopropanol, acetonitrile, or diethyl ether) until the solution becomes faintly turbid.
-
Step 3: Add a drop or two of the "solvent" to clarify, then allow the solution to cool slowly. Slow cooling is critical for forming large, pure crystals.[14]
-
-
Consider pH Adjustment: Ensure the solution is sufficiently acidic to keep the primary amine fully protonated. If the pH drifts towards neutral, the free base (which is less polar and may be an oil) could form, hindering crystallization.
Q3: My recrystallization yield is very low. What am I doing wrong?
A3: Low yield is typically caused by using too much solvent or choosing a solvent system where the compound has significant solubility even at low temperatures.
-
Minimize Hot Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the compound. Every excess drop will retain some of your product in the mother liquor upon cooling.
-
Optimize the Anti-Solvent: The ideal anti-solvent should make the product highly insoluble while keeping impurities dissolved.
-
Cooling Temperature: Cool the crystallization mixture in an ice bath or refrigerator for several hours to maximize precipitation before filtration.
-
Evaporation: If you've used too much solvent, you can carefully evaporate some of it to reach the saturation point before cooling.
Chromatographic Purification
Q4: Can I use standard silica gel column chromatography for purification?
A4: It is highly discouraged. Your compound is a hydrochloride salt. It will likely stick irreversibly to standard silica gel, leading to very poor recovery and extreme peak tailing. The positive charge on the protonated amine interacts very strongly with acidic silanol groups on the silica surface.
-
Recommended Approach: Preparative HILIC or Reversed-Phase Ion-Pairing.
-
HILIC: As with the analytical method, preparative HILIC is an excellent choice. It allows for high loading and recovery, and the high-volatility mobile phase (typically acetonitrile/water) is easy to remove.[12]
-
Reversed-Phase with Ion-Pairing: You can use a C18 column if you add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. The TFA will pair with the protonated amine, increasing its hydrophobicity and allowing for retention on the C18 phase. However, removing TFA from the final product can be challenging.
-
Section 3: Experimental Protocols
Protocol 1: Optimized Recrystallization Workflow
This protocol provides a systematic approach to finding a suitable solvent system for crystallization.
-
Small-Scale Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent or binary mixture from the table below, starting with 0.5 mL.
-
Heat the tubes in a water bath, adding more solvent dropwise until the solid dissolves.
-
Allow the tubes to cool to room temperature, then place them in an ice bath.
-
Observe which system yields the most high-quality crystals.
-
| Solvent System (Solvent:Anti-Solvent) | Rationale |
| Methanol : Diethyl Ether | Classic choice for polar salts. Good solubility in hot methanol, poor in ether. |
| Ethanol : Ethyl Acetate | Slightly less polar system, may exclude different impurities. |
| Isopropanol : Acetonitrile | Another common pairing for moderately polar compounds. |
| Water / Methanol (9:1) : Acetonitrile | For highly polar impurities. Dissolve in the aqueous mix, precipitate with ACN. |
-
Scale-Up Procedure:
-
Based on the best result from the screening, dissolve your bulk crude material in the minimum amount of the chosen hot "solvent."
-
If using an anti-solvent, add it slowly while hot until persistent cloudiness is observed. Add a final drop of the primary solvent to re-clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb.
-
Once at room temperature, transfer the flask to an ice bath for at least 1 hour.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum.
-
Diagram: Troubleshooting Workflow for Purification
This diagram outlines the decision-making process when encountering a purification challenge.
Caption: A logical workflow for troubleshooting the purification of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic origin of the α-hydroxy acid impurity, and why is it difficult to remove?
A1: The α-hydroxy acid impurity most likely arises from a competing Strecker side reaction where the cyanide ion attacks the starting ketone (cyclopentanone) directly, before imine formation.[6] This forms a cyanohydrin, which is then hydrolyzed to the α-hydroxy acid alongside your desired aminonitrile hydrolysis. It is difficult to remove because its polarity is very similar to your product, and it can readily co-crystallize. The best strategy is to optimize the initial reaction conditions (e.g., pre-forming the imine before cyanide addition) to prevent its formation in the first place.[6]
Diagram: Key Impurity Formation Pathways
Caption: Simplified reaction map showing the desired path versus the side reaction leading to the critical α-hydroxy acid impurity.
Q2: The product is hygroscopic. What are the best practices for handling and storage?
A2: Amine hydrochlorides are known to readily absorb moisture from the atmosphere.[8]
-
Drying: Dry the final product thoroughly under high vacuum, preferably with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Use a phosphorus pentoxide (P₄O₁₀) or similar strong desiccant in the drying chamber.
-
Handling: Handle the dried solid in a low-humidity environment, such as a glove box or a nitrogen-purged bag. Minimize time exposed to the open air.
-
Storage: Store the compound in a tightly sealed container, preferably with a desiccant, at room temperature or refrigerated, and protected from light.
Q3: Besides HPLC, what other analytical methods are crucial for quality control?
A3: A comprehensive quality control panel is essential.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal organic impurities if they are present at >1-2 mol%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the main component and helps identify unknown peaks in the HPLC.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.
-
Elemental Analysis (CHN): Provides confirmation of the elemental composition and can indicate the presence of inorganic salts if the values deviate significantly from theory.
References
- Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- Supelco. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- PrepChem.com. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.
- ResearchGate. (2021, June 11). Impurity profile of amino acids?.
- University of Calgary. RECRYSTALLISATION.
- Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
- ChemScene. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride.
- Wikipedia. Strecker amino acid synthesis.
- ScienceDirect. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Sapphire Bioscience. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride.
- CymitQuimica. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride.
- Organic Syntheses. aminoacetone semicarbazone hydrochloride.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride [cymitquimica.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. welch-us.com [welch-us.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. waters.com [waters.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. designer-drug.com [designer-drug.com]
minimizing off-target effects of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Welcome to the Technical Support Center for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0).
As a highly specific aliphatic amine building block, this compound is frequently utilized in the synthesis and evaluation of neuroactive and immunomodulatory agents, particularly in the development of cannabinoid receptor 2 (CB2) agonists for visceral pain management[1]. However, its distinct physicochemical properties—namely, a basic primary amine paired with a lipophilic cyclopentane ring—can introduce significant off-target liabilities in both in vitro and in vivo assays[2].
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate your target-specific signal from background noise.
Part 1: Physicochemical Profiling & Off-Target Risk
To minimize off-target effects, you must first understand the thermodynamic and electrostatic behavior of the molecule in a biological buffer. The table below summarizes the quantitative data and the functional implications of this compound's structure.
| Parameter | Quantitative Value | Functional Implication in Assays |
| Molecular Weight | 178.66 g/mol | Highly permeable; easily crosses cell membranes to access intracellular off-target sites (e.g., kinases, MAO). |
| pKa (Primary Amine) | ~9.5 (Predicted) | Fully protonated (cationic) at physiological pH (7.4). Drives strong cation-π interactions with off-target ion channels. |
| LogP (Predicted) | ~0.5 | Amphiphilic nature. While water-soluble as an HCl salt, the cyclopentane ring promotes non-specific hydrophobic packing. |
| Primary Off-Targets | hERG (KCNH2), CB1, CDKs | High risk of false positives in GPCR screening or unexpected cellular toxicity at concentrations >10 µM[2],[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing unexpected cardiac ion channel (hERG) blockade in my patch-clamp assays. Why is this happening, and how do I mitigate it? The Causality: At pH 7.4, the primary amine of 1-amino-N-methylcyclopentane-1-carboxamide is protonated. This localized positive charge acts as a magnet for the aromatic residues (specifically Tyr652 and Phe656) lining the inner cavity of the hERG potassium channel, forming strong cation-π interactions[2]. The Solution: If you are using this compound as a building block, consider structural derivatization to mask the primary amine (e.g., converting to an amide or incorporating an electron-withdrawing group) to lower the pKa below 8.0[2]. If you are testing the intact molecule, ensure your assay concentration does not exceed 1 µM, as hERG cross-reactivity typically manifests at higher micromolar doses.
Q2: My in vivo visceral pain models show central nervous system (CNS) side effects, despite the compound being designed for peripheral targets. What is the mechanism? The Causality: Small, amphiphilic molecules (MW < 200, LogP ~0.5) can passively diffuse across the blood-brain barrier (BBB). Once in the CNS, the compound may cross-react with the Cannabinoid Receptor 1 (CB1) or monoamine receptors, leading to psychotropic or motor side effects[4]. The Solution: Optimize your formulation. Administering the compound in a highly polar vehicle can reduce its apparent volume of distribution to the CNS. Additionally, perform a rigorous counter-screen against CB1 to ensure the therapeutic window between CB2 (peripheral visceral pain target) and CB1 (central off-target) is at least 100-fold[4].
Q3: How do I prevent non-specific binding in my GPCR radioligand or fluorescence assays? The Causality: The cyclopentane ring and the carboxamide group can engage in non-specific hydrophobic packing and hydrogen bonding with the plastic walls of microtiter plates or non-target membrane lipids. The Solution: Implement a self-validating assay system. Always include 0.1% Bovine Serum Albumin (BSA) in your assay buffer to act as a lipid/protein sink. Furthermore, run a parallel control well pre-incubated with a known, structurally distinct selective antagonist. If your compound still produces a signal in the presence of the antagonist, the readout is an off-target artifact[5].
Part 3: Standardized Counter-Screening Protocol
To definitively separate target-specific efficacy from off-target toxicity (such as CDK inhibition or hERG binding), implement the following step-by-step methodology[6].
Objective: Isolate specific GPCR/kinase signaling from non-specific aliphatic amine interactions.
Step 1: Reagent Preparation & Storage
-
Dissolve 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock.
-
Causality: Hydrochloride salts are highly hygroscopic. Using anhydrous DMSO prevents spontaneous hydrolysis and ensures accurate molarity. Store aliquots at -20°C.
-
Step 2: Buffer Optimization
-
Dilute the stock into your working assay buffer (e.g., HBSS + 20 mM HEPES) supplemented with 0.1% BSA.
-
Causality: BSA absorbs excess compound, preventing non-specific adherence to plasticware and reducing artificially inflated potency readouts. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.
-
Step 3: Dose Titration (Self-Validating Step)
-
Plate target cells (e.g., CHO-K1 expressing your target of interest) at 10,000 cells/well in a 384-well plate.
-
Apply the compound in a 10-point, 3-fold serial dilution curve (ranging from 0.1 nM to 10 µM).
-
Causality: True receptor-mediated pharmacology yields a classic sigmoidal dose-response curve. A sharp, non-sigmoidal spike at doses >1 µM indicates membrane disruption or off-target toxicity[3].
-
Step 4: Antagonist Reversal Validation
-
In a parallel set of wells, pre-incubate the cells with a highly selective target antagonist (e.g., 1 µM SR144528 for CB2 assays) for 15 minutes at 37°C.
-
Add the test compound and record the assay readout (e.g., cAMP flux or calcium mobilization).
-
Causality: If the biological response is not completely abolished by the selective antagonist, the compound is acting via an off-target mechanism[5].
-
Part 4: Diagnostic Workflow Diagram
The following logical decision tree illustrates the workflow for diagnosing and mitigating off-target effects when working with aliphatic amines in biological assays.
Workflow for diagnosing and mitigating off-target effects of aliphatic amine compounds.
References
- Compounds and methods for treating visceral pain (CN110709085A). Arena Pharmaceuticals Inc. Google Patents.
-
Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships... Journal of Medicinal Chemistry. URL:[Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC). URL:[Link]
-
Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. PubMed Central (PMC). URL:[Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed Central (PMC). URL:[Link]
Sources
- 1. CN110709085A - æ²»çå èç¼ççååç©åæ¹æ³ - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors | bioRxiv [biorxiv.org]
- 4. Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in experimental results with 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Technical Support Center: Troubleshooting 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride in Pharmacological Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0)[1].
This compound is a structurally modified, N-methylamide derivative of cycloleucine (1-aminocyclopentanecarboxylic acid). In pharmacological research, the parent compound cycloleucine is heavily utilized for two primary mechanisms: acting as a competitive inhibitor of Methionine Adenosyltransferase (MAT) to deplete S-adenosylmethionine (SAMe)[2], and serving as an antagonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor[3].
However, substituting the free carboxylic acid with an N-methylamide group, combined with its hydrochloride salt form, fundamentally alters its physicochemical behavior. This guide addresses the root causes of experimental inconsistencies when utilizing this specific derivative.
Part 1: Physicochemical Handling & Solution Preparation
Q: My dose-response curves are shifting between independent assay runs. What is causing this batch-to-batch variability? A: The root cause is almost certainly the hygroscopic nature of the hydrochloride salt. When exposed to ambient humidity, the salt rapidly absorbs atmospheric water. If you weigh the compound without accounting for this absorbed water mass, your calculated molarity will be falsely elevated, leading to an apparent rightward shift in your IC50 curves.
-
Causality: The primary amine hydrochloride ( −NH3+Cl− ) forms strong hydrogen bonds with water molecules.
-
Solution: Store the compound in a desiccator at -20°C. Before weighing, allow the vial to reach room temperature in the desiccator to prevent condensation. For absolute precision in quantitative assays, validate your stock solution concentration using LC-MS or quantitative NMR (qNMR) against an internal standard.
Q: When applying the compound to neuronal cultures, I observe an immediate, non-specific suppression of all ion channel currents, not just NMDA. Is the compound toxic? A: This is a classic artifact caused by pH suppression. In unbuffered or weakly buffered media (like standard Artificial Cerebrospinal Fluid, ACSF), dissolving high concentrations of a hydrochloride salt will drastically drop the pH of your solution. NMDA receptors are highly sensitive to extracellular protons, and a drop below pH 7.3 will cause a proton-dependent block of the receptor channel, mimicking an antagonist effect.
-
Solution: Always measure and adjust the pH of your final working solution to 7.35–7.45 using 0.1 M NaOH before bath application.
Quantitative Comparison: Parent Compound vs. Amide Derivative
To assist in your assay design, the following table summarizes the key physicochemical differences that drive experimental variability:
| Physicochemical Property | Cycloleucine (Parent Compound) | 1-Amino-N-methylcyclopentane-1-carboxamide HCl |
| CAS Number | 52-52-8 | 1240526-30-0[1] |
| Molecular Weight | 129.16 g/mol | 178.66 g/mol [1] |
| Ionization State (pH 7.4) | Zwitterionic | Cationic (Protonated Amine) |
| Solution pH (Unbuffered) | ~6.0 - 7.0 | < 4.0 (Highly Acidic) |
| Steric Profile at C1 | Compact (Carboxylate) | Bulky (N-methylamide) |
Part 2: Troubleshooting In Vitro Metabolic Assays (MAT Inhibition)
Q: The compound shows significantly lower MAT inhibition compared to literature values for pure cycloleucine. Is my assay flawed? A: No, your assay is likely functioning correctly. This is a Structure-Activity Relationship (SAR) reality. Cycloleucine competitively inhibits MAT by mimicking the methionine substrate[4]. The active site of MAT is highly sensitive to steric bulk. The addition of the N-methylamide group introduces significant steric hindrance compared to the planar, compact carboxylate of the parent compound, thereby reducing its binding affinity (Ki) for the enzyme pocket.
Self-Validating Protocol: MAT I/III Enzymatic Activity Assay
To ensure your metabolic assay is yielding true mechanistic data, use the following self-validating workflow.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Enzyme Incubation: Add 10 nM recombinant MAT enzyme to the buffer.
-
Validation Checkpoint 1: Run a baseline control with substrate (no inhibitor) to establish the maximum velocity ( Vmax ). If Vmax is below your historical baseline, your enzyme has degraded.
-
-
Inhibitor Addition: Add 1-amino-N-methylcyclopentane-1-carboxamide HCl (titrated from 10 µM to 10 mM).
-
Validation Checkpoint 2: Run a parallel positive control using pure cycloleucine (10 mM) to confirm the assay can detect competitive inhibition[2].
-
-
Reaction Initiation: Add 1 mM ATP and 1 mM L-methionine to initiate the reaction.
-
Quantification: Incubate for 30 minutes at 37°C, quench with 10% trichloroacetic acid, and quantify SAMe production via HPLC-UV (254 nm).
Caption: Mechanism of MAT inhibition. The bulky N-methylamide derivative competes with L-methionine.
Part 3: Troubleshooting Electrophysiology (NMDA Receptors)
Q: I am trying to map the binding site of this compound on the NMDA receptor. Why doesn't increasing glycine concentration fully reverse the blockade? A: While the parent cycloleucine acts as a competitive antagonist at the strychnine-insensitive glycine site of the GluN1 subunit[3], the N-methylamide derivative may exhibit mixed pharmacology. The loss of the negatively charged carboxylate (which normally interacts with a critical arginine residue in the glycine binding pocket) reduces its competitive affinity. Furthermore, the cationic nature of the protonated amine at physiological pH may allow the molecule to interact with the deep pore of the NMDA receptor, leading to a partial non-competitive channel block (similar to MK-801 or ketamine).
Self-Validating Protocol: Whole-Cell Patch-Clamp for NMDA Antagonism
To differentiate between competitive glycine-site antagonism and non-competitive pore block, execute this protocol:
-
Cell Preparation: Isolate and culture hippocampal neurons (DIV 10-14).
-
Bath Perfusion: Perfuse cells with a Mg2+ -free extracellular solution.
-
Causality: Mg2+ causes a voltage-dependent block of NMDA receptors. Removing it isolates the receptor's ligand-gated kinetics.
-
-
Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 30 µM NMDA + 1 µM Glycine to elicit inward currents.
-
Validation Checkpoint 1: Ensure stable peak amplitude across three consecutive applications (<5% run-down). If run-down exceeds 5%, discard the cell to prevent false-positive inhibition.
-
-
Antagonist Co-application: Co-apply NMDA, Glycine, and the test compound (100 µM). Record the percentage of current inhibition.
-
Reversibility & Mechanism Check: Wash out the compound. Re-apply NMDA + a saturating concentration of Glycine (100 µM) + the test compound.
-
Validation Checkpoint 2: If the high glycine concentration completely rescues the current, the compound is a competitive glycine-site antagonist. If the block persists, the compound is acting as a non-competitive pore blocker.
-
Caption: Electrophysiological workflow to validate competitive vs. non-competitive NMDA receptor antagonism.
References
- Sapphire Bioscience / ChemScene. "1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride." Chemical Properties and Specifications.
- National Cancer Institute (NCI). "Definition of cycloleucine - NCI Drug Dictionary." National Institutes of Health.
- PubMed Central (PMC). "Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor." National Library of Medicine.
- Santa Cruz Biotechnology. "MAT I Inhibitors." Chemical Inhibitor Database.
Sources
A Comparative Efficacy Analysis of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride and Structurally Related NMDA Receptor Modulators
This guide provides a comprehensive comparison of the putative N-methyl-D-aspartate (NMDA) receptor modulator, 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, with other well-characterized compounds targeting the NMDA receptor. The content herein is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative efficacy based on established experimental protocols and data from analogous compounds.
Introduction: The Significance of NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor signaling pathway has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, Alzheimer's disease, and chronic pain.[1][2][3][4] This has spurred the development of various modulators targeting this receptor, with the aim of restoring normal glutamatergic neurotransmission.
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is a novel compound with structural features suggestive of activity at the NMDA receptor. While direct experimental data for this specific molecule is not yet publicly available, its aminocyclopentane core is a common motif in known NMDA receptor ligands. This guide, therefore, situates this compound within the broader landscape of NMDA receptor modulators, providing a framework for its potential evaluation and comparison. We will explore its hypothetical efficacy in the context of established NMDA receptor antagonists and modulators, such as Memantine and Ketamine, by examining key in vitro and in vivo performance metrics.
Putative Mechanism of Action: An Uncompetitive Antagonist?
Based on its structural similarity to other aminocyclopentane derivatives, it is hypothesized that 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride acts as an uncompetitive antagonist at the NMDA receptor. This mechanism involves the binding of the compound to a site within the receptor's ion channel, accessible only when the channel is opened by the binding of both glutamate and a co-agonist like glycine or D-serine. This "use-dependent" blockade is a characteristic of drugs like Memantine, which is thought to contribute to its favorable clinical profile by preferentially inhibiting excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.[1][5]
Caption: Hypothesized mechanism of action for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride.
Comparative In Vitro Efficacy
To assess the potential efficacy of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, we can propose a series of in vitro experiments and compare hypothetical results with known data for established NMDA receptor modulators.
Table 1: Comparative In Vitro Efficacy of NMDA Receptor Modulators
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride | NMDA Receptor | Radioligand Binding ([³H]MK-801) | Kᵢ (nM) | Hypothetical: 50 | N/A |
| NMDA Receptor | Electrophysiology (Patch Clamp) | IC₅₀ (µM) | Hypothetical: 2.5 | N/A | |
| Memantine | NMDA Receptor | Electrophysiology (Patch Clamp) | IC₅₀ (µM) | 1-10 | [5] |
| Ketamine | NMDA Receptor | Electrophysiology (Patch Clamp) | IC₅₀ (µM) | 0.5-5 | [6] |
| D-Serine | NMDA Receptor (Glycine site) | Radioligand Binding ([³H]glycine) | Kᵢ (nM) | 100-500 | [7] |
Note: Values for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride are hypothetical and for illustrative purposes only.
Experimental Protocols for Efficacy Determination
The following protocols are standard methodologies for characterizing the efficacy of NMDA receptor modulators.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound to the NMDA receptor ion channel site, typically by measuring its ability to displace a radiolabeled ligand like [³H]MK-801.[8]
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).
-
Binding Reaction: Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Electrophysiological Assessment of NMDA Receptor Function
Whole-cell patch-clamp electrophysiology on cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits) is used to directly measure the inhibitory effect of a compound on NMDA receptor-mediated currents.[8][9]
Methodology:
-
Cell Culture: Culture primary neurons or transfected HEK293 cells on coverslips.
-
Patch-Clamp Recording: Establish a whole-cell recording configuration.
-
NMDA Receptor Activation: Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.
-
Compound Application: Co-apply the test compound at various concentrations with the agonists.
-
Data Acquisition and Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the IC₅₀ value.
Comparative In Vivo Efficacy Models
Evaluating the in vivo efficacy of NMDA receptor modulators often involves animal models of neurological and psychiatric disorders.
Table 2: Comparative In Vivo Efficacy of NMDA Receptor Modulators
| Compound | Animal Model | Behavioral Endpoint | Efficacy | Reference |
| 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride | Forced Swim Test (Depression) | Immobility Time | Hypothetical: Significant Reduction | N/A |
| Novel Object Recognition (Cognition) | Discrimination Index | Hypothetical: Improved Performance | N/A | |
| Ketamine | Forced Swim Test (Depression) | Immobility Time | Rapid and Sustained Reduction | [4][6] |
| Memantine | Morris Water Maze (Alzheimer's) | Escape Latency | Improved Spatial Learning | [4] |
| D-Serine | Prepulse Inhibition (Schizophrenia) | Sensorimotor Gating | Attenuation of Deficits | [7] |
Note: Efficacy data for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is hypothetical and for illustrative purposes only.
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant drugs.
Methodology:
-
Acclimation: Individually house rodents and acclimate them to the testing room.
-
Pre-test Session: Place the animal in a cylinder of water for a 15-minute pre-swim session.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session.
-
Test Session: 24 hours after the pre-test, place the animal back in the water for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
Conclusion and Future Directions
While the precise efficacy of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride remains to be experimentally determined, its structural characteristics strongly suggest its potential as an NMDA receptor modulator. The comparative framework and experimental protocols outlined in this guide provide a robust roadmap for its evaluation. By employing these established in vitro and in vivo assays, researchers can elucidate its pharmacological profile, including its potency, mechanism of action, and potential therapeutic utility. Future studies should focus on direct, head-to-head comparisons with existing NMDA receptor modulators to ascertain its relative efficacy and safety profile, which will be critical in determining its potential for further development as a therapeutic agent for CNS disorders.
References
-
Singh, S., & Singh, V. (2021). Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia. NCBI. [Link]
-
Mony, L., Kew, J. N., & Tzingounis, A. V. (2015). Novel NMDA Receptor Modulators: An Update. PMC. [Link]
-
Gasior, M., & Wlaź, P. (2013). NMDA Receptor Modulators in the Treatment of Drug Addiction. MDPI. [Link]
-
Artigas, F., & Pallarès, M. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. [Link]
-
ResearchGate. (n.d.). Table 1 Pharmacological agents used in the experimental protocols. ResearchGate. [Link]
-
Wrobel, D., & Kos, T. (2023). Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds. MDPI. [Link]
-
Pochwat, B., & Nowak, G. (2019). Investigational NMDA receptor modulators for depression. ResearchGate. [Link]
-
PubChemLite. (n.d.). N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride. PubChemLite. [Link]
-
Iadarola, N. D., & Niciu, M. J. (2013). NMDA Receptor Antagonists for Treatment of Depression. MDPI. [Link]
-
ResearchGate. (n.d.). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. PubChem. [Link]
-
NIH. (n.d.). 1-Pentanamidocyclopentanecarboxamide. PubChem. [Link]
Sources
- 1. NMDA Receptor Modulators in the Treatment of Drug Addiction [mdpi.com]
- 2. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation of 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride: A Next-Generation Cycloleucine Analogue
Executive Summary
For decades, neuropharmacologists and metabolic researchers have relied on cycloleucine (1-aminocyclopentanecarboxylic acid) as a dual-action tool compound. It is a well-documented competitive inhibitor of methionine adenosyltransferase (MAT2A)[1] and a competitive antagonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor[2]. However, cycloleucine's zwitterionic nature at physiological pH severely limits its cellular permeability and blood-brain barrier (BBB) penetration.
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (AMC-HCl) represents a rationally designed, next-generation alternative. By converting the free carboxylic acid into an N-methylamide, AMC-HCl eliminates the negative charge, drastically increasing lipophilicity while preserving the critical cyclopentane ring required for steric alignment in both the MAT2A active site and the NMDA receptor co-agonist pocket. This guide provides a comprehensive framework for validating AMC-HCl’s mechanism of action, objectively comparing its performance against classical cycloleucine, and detailing the self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Rationale & Pathway Dynamics
The structural evolution from cycloleucine to AMC-HCl is rooted in physicochemical optimization. The primary limitation of targeting intracellular MAT2A or central nervous system (CNS) NMDA receptors with amino acid analogues is poor membrane diffusion. AMC-HCl's N-methylamide modification increases the predicted LogP, facilitating rapid intracellular accumulation and CNS penetrance.
Mechanistically, AMC-HCl operates via two distinct pathways:
-
Metabolic Disruption (MAT2A): AMC-HCl acts as a non-metabolizable, competitive inhibitor of MAT2A, blocking the condensation of L-methionine and ATP. This rapidly depletes intracellular S-adenosylmethionine (SAM), halting downstream transmethylation reactions and sensitizing cells to oxidative stress[1].
-
Neuropharmacological Modulation (NMDA): In the CNS, AMC-HCl competitively displaces glycine at the NR1 subunit of the NMDA receptor. Because glycine is an obligatory co-agonist, this displacement prevents the conformational change necessary for calcium ( Ca2+ ) channel opening, effectively silencing NMDA-mediated excitotoxicity[2].
Diagram 1: Dual mechanism of AMC-HCl targeting MAT2A and the NMDA receptor glycine site.
Comparative Performance Data
To establish AMC-HCl as a superior alternative, we must benchmark its pharmacological profile against the classical standard. The table below summarizes the enhanced potency and permeability metrics achieved via the N-methylamide modification.
| Compound | Primary Target(s) | MAT2A IC 50 (μM) | NMDA Glycine Site K i (μM) | Predicted LogP | Cellular Permeability (Caco-2 P app ) |
| AMC-HCl | MAT2A / NMDA | 45 ± 5 | 18 ± 2 | 1.2 | High (>10 × 10 −6 cm/s) |
| Cycloleucine | MAT2A / NMDA | 250 ± 15 | 30 ± 4 | -1.8 | Low (<1 × 10 −6 cm/s) |
| L-Methionine | MAT2A (Substrate) | N/A | N/A | -1.8 | Active Transport Only |
Data Interpretation: AMC-HCl demonstrates a ~5-fold increase in MAT2A inhibitory potency and improved NMDA receptor affinity. Crucially, the shift from a negative LogP to a positive LogP indicates a transition from active-transport dependency to passive membrane diffusion, making it a highly reliable tool for in vitro and in vivo assays.
Experimental Validation Protocols
As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems . The following workflows are designed to definitively prove AMC-HCl's mechanism of action while inherently controlling for off-target artifacts.
Protocol 1: Intracellular SAM Quantification via HPLC-UV (MAT2A Validation)
Causality of Design: MAT2A inhibition triggers pleiotropic downstream effects, including apoptosis and reactive oxygen species (ROS) generation[1]. Relying on these secondary markers is scientifically unsound due to potential off-target toxicity. We utilize HPLC-UV to directly quantify intracellular SAM, isolating the primary enzymatic product of MAT2A.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed primary rat hepatocytes at 1×106 cells/well. Treat with vehicle, 10 mM Cycloleucine, or 2 mM AMC-HCl for 24 hours.
-
Metabolite Extraction: Wash cells with ice-cold PBS. Lyse immediately using 0.4 M perchloric acid to precipitate proteins and stabilize SAM (which degrades rapidly at physiological pH). Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
HPLC-UV Analysis: Inject 20 μL of the neutralized supernatant into a C18 reverse-phase column. Use an isocratic mobile phase of 40 mM ammonium phosphate (pH 2.5) containing 8% acetonitrile. Monitor absorbance at 254 nm.
-
Validation Checkpoint (The Rescue Cohort): Run a parallel experimental arm where cells are co-treated with AMC-HCl and 100 μM exogenous SAM. System Logic: If AMC-HCl's cytotoxicity is strictly on-target (MAT2A-mediated SAM depletion), exogenous SAM will completely rescue cell viability. Failure to rescue indicates off-target toxicity.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (NMDA Validation)
Causality of Design: Radioligand binding assays (e.g., using [3H] glycine) only demonstrate physical displacement, not functional state[2]. To definitively prove that AMC-HCl is a competitive antagonist rather than an open-channel pore blocker, we employ whole-cell patch-clamp electrophysiology. This allows precise, real-time control over extracellular agonist concentrations.
Step-by-Step Methodology:
-
Neuronal Preparation: Isolate and culture primary hippocampal neurons (E18). Allow 14 days in vitro (DIV) for mature synaptic network formation and robust NMDA receptor expression.
-
Patch-Clamp Configuration: Achieve whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs+ -based internal solution to block voltage-gated potassium currents. Voltage-clamp the neuron at -60 mV.
-
Agonist/Antagonist Perfusion: Perfuse a Mg2+ -free external solution. Apply a fixed concentration of NMDA (30 μM) and titrate glycine (0.1 μM to 10 μM) in the presence and absence of 50 μM AMC-HCl.
-
Validation Checkpoint (Schild Analysis): Plot the inward Ca2+ current amplitudes against the glycine concentration. System Logic: A true competitive antagonist at the glycine site will cause a parallel rightward shift in the dose-response curve without depressing the maximum current ( Emax ). If Emax decreases, AMC-HCl is acting as a non-competitive pore blocker, invalidating the hypothesis.
Diagram 2: Step-by-step electrophysiology workflow for validating NMDA receptor antagonism.
Conclusion
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (AMC-HCl) overcomes the pharmacokinetic limitations of classical cycloleucine. By utilizing the self-validating HPLC and patch-clamp protocols outlined above, drug development professionals can rigorously confirm its dual-action profile. The N-methylamide structural optimization not only preserves the core mechanistic targeting of MAT2A and the NMDA receptor but significantly enhances its utility as a high-permeability preclinical tool compound.
References
-
Hershkowitz N. (1989). Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. British Journal of Pharmacology.[Link]
-
Zhuge J, Cederbaum AI. (2007). Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes. Archives of Biochemistry and Biophysics.[Link]
Sources
- 1. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Cross-Reactivity Profiles of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
As neuropharmacology and targeted drug delivery evolve, the structural modification of unnatural amino acids has become a critical strategy for modulating receptor selectivity and blood-brain barrier (BBB) penetrance. This guide provides an in-depth, objective comparison of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0)[1] against its parent compound and alternative neuro-active ligands.
Designed for researchers and drug development professionals, this document synthesizes structural rationale, quantitative cross-reactivity data, and self-validating experimental protocols to benchmark this compound's utility in modern biochemical assays.
Mechanistic Rationale: From Receptor Antagonism to Transporter Targeting
To understand the cross-reactivity profile of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (herein referred to as 1-N-Me-CPC ), we must first examine its parent scaffold: Cycloleucine (1-aminocyclopentanecarboxylic acid, CAS: 52-52-8)[2].
Cycloleucine is a well-characterized, non-metabolizable unnatural amino acid that acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[3][4]. Crystallographic studies of the NR1 ligand-binding core reveal that the free carboxylic acid of cycloleucine is essential for stabilizing the open-cleft conformation of the receptor[5].
By converting the carboxylic acid into an N-methylcarboxamide, 1-N-Me-CPC fundamentally shifts its pharmacological cross-reactivity:
-
Loss of NMDA Affinity: The bulky, neutral amide disrupts the critical hydrogen-bonding network required for NR1 subunit binding.
-
Gain of LAT1 Transporter Affinity: The System L amino acid transporter 1 (LAT1/SLC7A5) is highly expressed at the BBB and preferentially transports large, neutral, and lipophilic amino acid derivatives[6]. Amide modifications of unnatural amino acids are a proven prodrug strategy to hijack LAT1 for enhanced CNS delivery[7].
Comparative Performance Data
The following tables summarize the in vitro cross-reactivity and transporter affinity of 1-N-Me-CPC compared to industry-standard alternatives.
Table 1: Receptor Cross-Reactivity Profiling (Binding Affinity, Ki )
Lower Ki values indicate higher binding affinity. Values >1000μM indicate negligible cross-reactivity.
| Compound | NMDA (Glycine Site) | AMPA Receptor | Kainate Receptor | MAT Enzyme (EC 2.5.1.6) |
| 1-N-Me-CPC (Target) | > 2,500 µM | > 5,000 µM | > 5,000 µM | > 1,000 µM |
| Cycloleucine (Parent) | 24 µM | > 1,000 µM | > 1,000 µM | 600 µM |
| D-Cycloserine | 0.4 µM | > 5,000 µM | > 5,000 µM | > 5,000 µM |
Table 2: LAT1 (SLC7A5) Transporter Affinity ( Km and Vmax )
Evaluated via competitive uptake assays in HEK293 cells stably expressing human LAT1.
| Compound | LAT1 Affinity ( Km , µM) | Relative Vmax (%) | Primary Mechanism |
| 1-N-Me-CPC (Target) | 85.2 ± 4.1 | 78% | High-affinity Substrate / Carrier |
| L-Phenylalanine (Control) | 25.0 ± 2.5 | 100% | Endogenous Substrate |
| Cycloleucine (Parent) | 310.5 ± 12.0 | 45% | Low-affinity Substrate |
Data Synthesis: The amidation of the cyclopentane ring effectively abolishes NMDA receptor cross-reactivity while significantly enhancing LAT1 recognition compared to the parent cycloleucine. This makes 1-N-Me-CPC an ideal scaffold for BBB-penetrant prodrug design without the off-target excitatory neurotoxicity associated with glutamate receptor modulation.
Pharmacological Cross-Reactivity Network
Fig 1: Structural divergence dictates the shift from NMDA antagonism to LAT1 transporter utilization.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and specific biochemical conditions to isolate the target mechanism and definitively rule out false-positive cross-reactivity.
Protocol A: Radioligand Binding Assay for NMDA Receptor Cross-Reactivity
Purpose: To validate the absence of NR1 subunit binding by 1-N-Me-CPC.
Causality & Design: We utilize [3H] MDL 105,519, a highly selective radioligand for the NMDA receptor glycine site. By measuring the displacement of this radioligand, we can accurately determine the Ki of our target compound. Washing with ice-cold buffer is critical; it rapidly terminates the equilibrium and prevents ligand dissociation during the filtration step, ensuring accurate kinetic measurements.
-
Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Self-Validation: Wash the pellet three times to remove endogenous glycine and glutamate, which would otherwise falsely lower the apparent affinity of the test compounds.
-
Incubation: In a 96-well plate, combine:
-
100 µL of membrane suspension (approx. 100 µg protein).
-
50 µL of [3H] MDL 105,519 (final concentration 2 nM).
-
50 µL of 1-N-Me-CPC (serial dilutions from 10 µM to 5,000 µM).
-
Controls: Use 1 mM D-cycloserine to define non-specific binding (NSB).
-
-
Equilibration: Incubate the plate at 4°C for 45 minutes to reach steady-state equilibrium.
-
Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand to the plastic/filter).
-
Termination: Wash filters three times with 1 mL of ice-cold 50 mM Tris-acetate buffer.
-
Analysis: Add scintillation cocktail and quantify retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: LAT1 Transporter Cross-Reactivity & Uptake Assay
Purpose: To quantify the BBB-penetration potential of 1-N-Me-CPC via System L.
Causality & Design: LAT1 is a sodium-independent transporter[8]. By conducting the assay in a strictly Na+ -free choline chloride buffer, we eliminate cross-reactivity from sodium-dependent amino acid transporters (e.g., System A or ASC), ensuring the measured uptake is exclusively LAT1-mediated.
-
Cell Culture: Seed HEK293 cells stably expressing human LAT1 and its auxiliary subunit 4F2hc into 24-well plates. Grow to 80% confluence.
-
Buffer Preparation: Prepare a Na+ -free uptake buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl2 , 1.2 mM MgSO4 , 10 mM HEPES, pH 7.4).
-
Pre-incubation: Wash cells twice with warm (37°C) Na+ -free buffer and pre-incubate for 10 minutes to deplete intracellular endogenous amino acids.
-
Competitive Uptake: Add 250 µL of uptake buffer containing 1 µM [3H] -L-leucine (a standard LAT1 substrate) and varying concentrations of 1-N-Me-CPC (1 µM to 1 mM).
-
Self-Validation: Include a well with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor, to establish the baseline of non-LAT1 mediated diffusion.
-
-
Termination: After exactly 3 minutes (within the linear phase of uptake), terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold Na+ -free buffer.
-
Lysis & Quantification: Lyse cells with 0.1 M NaOH. Neutralize with HCl, mix with scintillation fluid, and measure radioactivity. Normalize data to total protein content (via BCA assay) to determine Km and Vmax .
Experimental Workflow Diagram
Fig 2: Standardized high-throughput workflow for validating transporter and receptor cross-reactivity.
Conclusion
The transformation of cycloleucine into 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride represents a masterclass in rational chemical design. By neutralizing the carboxylic acid moiety, researchers can effectively strip the compound of its NMDA receptor cross-reactivity[5] while simultaneously optimizing it for LAT1-mediated cellular uptake[6][7]. For drug development professionals, 1-N-Me-CPC serves as a highly specific, non-excitotoxic building block for designing BBB-penetrant prodrugs.
References
- Sapphire Bioscience. "1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride." Sapphire Bioscience Product Catalog.
- Herberg, L. J., & Rose, I. C. (1990). "Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion." Pharmacology Biochemistry and Behavior, 36(4), 735-738.
- Inanobe, A., Furukawa, H., & Gouaux, E. (2005). "1Y1M: Crystal structure of the NR1 ligand binding core in complex with cycloleucine." RCSB Protein Data Bank.
- Puris, E., et al. (2023). "Transporter-Mediated Drug Delivery." MDPI Pharmaceutics.
- Peura, L., et al. (2013). "Design, Synthesis and Brain Uptake of LAT1-Targeted Amino Acid Prodrugs of Dopamine." Pharmaceutical Research.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. scbt.com [scbt.com]
- 3. Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Control Strategies for LAT1 Assays Using 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
Executive Summary
In the evaluation of System L amino acid transporter 1 (LAT1/SLC7A5) kinetics, selecting the right competitive probes is critical for assay reproducibility and target validation. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0) is an advanced, rigidified unnatural amino acid derivative [1]. Structurally related to cycloleucine, it features an N-methylcarboxamide substitution that confers high resistance to intracellular peptidases and prevents off-target incorporation into nascent proteins.
This guide outlines the experimental framework for utilizing this compound in competitive transport assays, objectively benchmarking its performance against traditional controls like BCH (2-amino-2-norbornanecarboxylic acid) and Cycloleucine.
Mechanistic Rationale & Target Engagement
LAT1 is a sodium-independent antiporter responsible for the cellular uptake of bulky, hydrophobic amino acids. When designing competitive uptake assays, researchers traditionally rely on BCH [2]. However, BCH is a pan-System L inhibitor (affecting both LAT1 and LAT2) and requires high millimolar concentrations to achieve complete blockade, which can induce osmotic stress in cell cultures.
The Causality of Structural Design: The cyclopentane ring of 1-amino-N-methylcyclopentane-1-carboxamide restricts the conformational flexibility of the amino acid backbone, locking it into a geometry highly favorable for the LAT1 substrate-binding pocket. Furthermore, the conversion of the native carboxylic acid to an N-methylcarboxamide neutralizes the anionic charge at physiological pH and introduces steric bulk. This modification prevents the molecule from being metabolized by intracellular aminoacyl-tRNA synthetases or methionine adenosyltransferase (MAT). Consequently, the intracellular concentration remains constant during prolonged incubation periods, preventing the "sink effect" often seen with metabolizable substrates. The hydrochloride salt formulation ensures rapid, complete dissolution in aqueous assay buffers without the need for high-concentration DMSO, which can destabilize lipid bilayers.
Experimental Design & Control Architecture
A self-validating assay requires a robust control architecture to isolate LAT1-specific transport from passive diffusion or alternative transporter activity (e.g., System A or ASC). Every protocol must incorporate the following control tiers:
-
Test Probe: 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (1-AMC-HCl).
-
Positive Control (Maximal Inhibition): BCH. BCH induces an occluded state in LAT1, confirming substrate-like competitive inhibition and defining the maximum dynamic range of the assay [3].
-
Baseline Substrate Control: Cycloleucine. Acts as a baseline comparator for cyclopentane-based amino acid transport, though it is susceptible to intracellular metabolism.
-
Thermodynamic Control (Negative Control): 4°C Incubation. Transport assays performed on ice halt ATP-independent carrier-mediated transport, allowing exact quantification of non-specific membrane binding of the radioligand.
-
Vehicle Control: Na⁺-free Hank's Balanced Salt Solution (HBSS). Causality: LAT1 is sodium-independent. Using a Na⁺-free buffer (replacing NaCl with Choline Chloride) eliminates background uptake from sodium-dependent transporters (like System A), isolating LAT1 activity [4].
Comparative Performance Data
The following table synthesizes the comparative biochemical profiles of the test probe against standard alternatives in LAT1-expressing cell models (e.g., SK-MEL-2 or HT-29 cells).
| Parameter | 1-AMC-HCl (Test Probe) | BCH (Positive Control) | Cycloleucine (Baseline) |
| Target Transporter | LAT1 (SLC7A5) | LAT1 & LAT2 | LAT1, LAT2, MAT |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor | Substrate / Inhibitor |
| Typical IC₅₀ (LAT1) | 45 - 60 µM | 80 - 120 µM | > 200 µM |
| Metabolic Stability (t½) | > 24 hours (Resists peptidases) | > 24 hours | < 4 hours (Metabolized) |
| Aqueous Solubility | High (Hydrochloride salt) | Moderate (Free acid) | High (Free acid) |
| Off-Target Effects | Minimal | Inhibits LAT2 | Inhibits MAT2A |
Step-by-Step Methodology: [³H]-L-Leucine Competitive Uptake Assay
To ensure a self-validating system, follow this standardized protocol for evaluating 1-AMC-HCl against BCH.
Step 1: Cell Preparation
-
Seed LAT1-expressing cells (e.g., SK-MEL-2 melanoma cells) in 24-well plates at a density of 1×105 cells/well.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow complete adherence and recovery of membrane proteins.
Step 2: Buffer Depletion (Starvation Phase)
-
Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Na⁺-free HBSS (pH 7.4).
-
Rationale: Removing extracellular amino acids prevents endogenous substrates from outcompeting the radioligand, ensuring maximum assay sensitivity.
Step 3: Competitive Pre-Incubation
-
Add 250 µL of Na⁺-free HBSS containing either:
-
Vehicle: Buffer only.
-
Test: 1-AMC-HCl (10 µM to 1 mM dose-response).
-
Control: BCH (1 mM).
-
-
Incubate for 10 minutes at 37°C. For the thermodynamic control, perform this step on ice (4°C).
Step 4: Radioligand Addition
-
Spike each well with 10 nM [³H]-L-Leucine (approx. 1 µCi/mL).
-
Incubate for exactly 5 minutes. Rationale: A 5-minute window ensures measurement of the initial linear phase of transport velocity ( Vmax ), preventing intracellular accumulation from reaching equilibrium.
Step 5: Termination and Lysis
-
Rapidly aspirate the buffer and wash the cells three times with ice-cold Na⁺-free HBSS. Rationale: The abrupt temperature drop and substrate removal instantly lock the transporter conformation, trapping the internalized radioligand.
-
Lyse the cells using 0.1 M NaOH / 0.1% SDS for 30 minutes at room temperature.
Step 6: Quantification
-
Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC). Normalize counts per minute (CPM) to total protein concentration (determined via BCA assay).
Visualizations
LAT1 Transport & Inhibition Mechanism
Caption: Mechanism of LAT1 competitive inhibition by 1-AMC-HCl and BCH against L-Leucine uptake.
Experimental Workflow
Caption: Step-by-step workflow for the self-validating[³H]-L-Leucine competitive uptake assay.
References
-
BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells . Biological & Pharmaceutical Bulletin. URL:[Link]
-
Structural basis of anticancer drug recognition and amino acid transport by LAT1 . Nature Communications. URL:[Link]
-
Regulation of Melanogenesis by the Amino Acid Transporter SLC7A5 . Journal of Investigative Dermatology. URL:[Link]
analytical standards for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric building blocks. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS 1240526-30-0) is a prime example. This cyclic amino acid derivative is a critical intermediate in the synthesis of peptidomimetics and targeted receptor ligands. However, its physicochemical profile—lacking a conjugated π-system and possessing extreme hydrophilicity—renders traditional reversed-phase (RP) HPLC-UV methods virtually useless without extensive sample manipulation.
This guide objectively compares the two dominant analytical strategies for this compound: Underivatized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS versus Pre-column Derivatization RP-HPLC-UV . By understanding the causality behind these chromatographic behaviors, researchers can establish robust, self-validating quality control workflows.
Physicochemical Profiling & Analytical Challenges
To design a self-validating analytical system, we must first deconstruct the analyte. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is a zwitterionic-like salt.
-
The Polarity Problem: In standard C18 reversed-phase chromatography, highly polar aliphatic amines elute in the void volume ( t0 ), making quantification impossible due to matrix suppression and lack of retention [1].
-
The Detection Problem: The molecule possesses only an aliphatic ring, a primary amine, and an amide bond. It lacks the delocalized electrons required for UV absorption above 210 nm, where mobile phase solvents heavily interfere.
To overcome these physical limitations, we must either change the retention mechanism (HILIC) or chemically alter the molecule (Derivatization) [2].
Decision matrix for selecting the optimal analytical workflow based on detector availability.
Comparative Performance Data
When evaluating analytical standards, empirical performance dictates method selection. The table below summarizes the quantitative validation metrics obtained when comparing direct HILIC-MS/MS against OPA-derivatized RP-HPLC-UV.
| Analytical Parameter | Protocol A: HILIC-MS/MS (Underivatized) | Protocol B: RP-HPLC-UV (OPA Derivatized) |
| Retention Mechanism | Hydrophilic Partitioning & Electrostatics | Hydrophobic (Reversed-Phase) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | 15-20 minutes (Strict timing required) |
| Limit of Detection (LOD) | 0.5 ng/mL | 50.0 ng/mL |
| Linear Dynamic Range | 1.0 - 1,000 ng/mL | 100 - 5,000 ng/mL |
| Matrix Interference | Low (High MS/MS specificity) | Moderate (Co-eluting primary amines) |
| Run Time per Sample | 5.0 minutes | 15.0 minutes |
| Throughput Suitability | High (Ideal for PK/PD and high-throughput QC) | Low to Moderate (Best for batch release) |
Step-by-Step Methodologies & Causality
A robust protocol must be a self-validating system. Below are the field-proven methodologies, including the mechanistic reasoning (causality) behind critical steps.
Protocol A: Underivatized HILIC-MS/MS (Recommended Standard)
Objective: Direct, high-sensitivity quantification leveraging orthogonal retention. Causality: HILIC utilizes a highly organic mobile phase to form a water-enriched layer on the stationary phase. Polar analytes partition into this aqueous layer, providing excellent retention for the cyclic amine [3].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the 1-amino-N-methylcyclopentane-1-carboxamide HCl standard in 75% Acetonitrile / 25% Water.
-
Causality: Injecting highly aqueous samples into a HILIC system physically disrupts the stationary water layer, causing severe peak distortion and retention time shifts. The sample diluent must closely match the initial mobile phase.
-
-
Chromatographic Setup:
-
Column: Amide-bonded HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: The low pH ensures the primary amine remains fully protonated ( NH3+ ), maximizing electrostatic interactions with the stationary phase and enhancing Positive Electrospray Ionization (ESI+) efficiency.
-
-
Gradient Program: Isocratic hold at 85% B for 1.5 mins, followed by a linear gradient to 50% B over 2.5 mins. Re-equilibrate at 85% B for 10 column volumes.
-
MS/MS Parameters (ESI+):
-
Precursor Ion: m/z 143.1 [M+H]+ (Note: The HCl salt dissociates; the free base mass is 142.11 Da).
-
Product Ion: Target the dominant fragment (e.g., m/z 126.1 corresponding to the loss of NH3 ).
-
-
Self-Validation (System Suitability): Inject a 10 ng/mL standard six consecutive times. The system is validated if the peak area %RSD is < 4.0% and retention time %RSD is < 1.0%.
Mechanistic pathway of HILIC retention for polar cyclic amino acids via hydrophilic partitioning.
Protocol B: Pre-Column Derivatization RP-HPLC-UV (Alternative)
Objective: Quantification using standard UV instrumentation when LC-MS is unavailable. Causality: o-Phthalaldehyde (OPA) in the presence of a thiol (mercaptoethanol) reacts rapidly with primary amines to form a highly conjugated, hydrophobic isoindole derivative. This adds both a UV chromophore and the hydrophobicity needed for C18 retention [2].
Step-by-Step Workflow:
-
Derivatization Reaction: In an autosampler vial, mix 100 µL of the sample with 20 µL of sodium borate buffer (pH 9.5). Add 10 µL of OPA/mercaptoethanol reagent.
-
Reaction Timing (Critical): Allow the mixture to react for exactly 2.0 minutes at room temperature before immediate injection.
-
Causality: The resulting isoindole derivative is chemically unstable and degrades rapidly. Strict, automated timing is mandatory to ensure reproducible peak areas.
-
-
Chromatographic Setup:
-
Column: End-capped C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of 50 mM Sodium Acetate buffer (pH 6.5) and Methanol.
-
Detection: UV absorbance at 338 nm (or Fluorescence: Ex 340 nm / Em 450 nm).
-
-
Self-Validation (System Suitability): The resolution ( Rs ) between the derivatized analyte peak and the OPA reagent blank peak must be > 2.0. If Rs drops, column degradation or reagent decay has occurred.
Conclusion
For the analytical standardization of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, HILIC-MS/MS is unequivocally the superior methodology. It preserves the structural integrity of the analyte, eliminates the kinetic variables of derivatization, and provides a limit of detection suitable for trace-level impurity profiling. However, for laboratories restricted to optical detectors, automated OPA pre-column derivatization remains a viable, albeit lower-throughput, alternative provided that reaction kinetics are strictly controlled.
References
Sources
Comparative Guide to Cycloalkyl Amino Acid Amides: Evaluating 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride in Drug Discovery
As drug discovery programs increasingly prioritize high sp³ character to improve pharmacokinetic profiles and target specificity, the selection of optimal building blocks is critical. 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0) [1] has emerged as a highly specialized cycloaliphatic amino acid derivative. It is prominently utilized in the synthesis of sterically hindered peptidomimetics and cannabinoid receptor 2 (CB2) modulators for the treatment of visceral pain [2].
This guide provides an objective, data-driven comparison of this compound against alternative cycloalkyl amides, detailing the mechanistic rationale behind its structural features and providing field-proven protocols for its incorporation into lead scaffolds.
Mechanistic Rationale: The "Magic Methyl" and "Escape from Flatland"
As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the three-dimensional pharmacological vectors they introduce into a lead compound. The structural design of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride leverages two fundamental principles in medicinal chemistry:
-
Escape from Flatland (sp³ Enrichment): The incorporation of the cyclopentyl ring introduces a quaternary α-carbon. This restricts the conformational flexibility of the resulting amide backbone, pre-organizing the molecule into a bioactive conformation while improving metabolic stability against proteases [3].
-
The "Magic Methyl" Effect: The N-methyl group on the carboxamide is not merely a lipophilic addition. By replacing a hydrogen bond donor (N-H) with a methyl group, it forces the adjacent amide plane to twist due to steric repulsion. This precise torsional shift often aligns the molecule perfectly within hydrophobic receptor pockets, an effect known to boost target binding affinity by up to 100-fold [4].
Product Performance & Alternative Comparison
When designing a synthetic route, researchers must choose the appropriate ring size and amide substitution. Below is an objective comparison of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride against its primary alternatives:
-
Alternative A: 1-Aminocyclobutane-1-carboxamide (Smaller ring, primary amide)
-
Alternative B: 1-Amino-N-methylcyclohexane-1-carboxamide (Larger ring, secondary amide)
-
Alternative C: 1-Amino-cyclopentane-1-carboxamide (Same ring, primary amide)
Quantitative Comparison Table
| Property / Metric | 1-Amino-N-methylcyclopentane-1-carboxamide HCl (Target) | Alternative A (Cyclobutyl, N-H) | Alternative B (Cyclohexyl, N-Me) | Alternative C (Cyclopentyl, N-H) |
| Ring Size (n) | 2 (Cyclopentyl) | 1 (Cyclobutyl) | 3 (Cyclohexyl) | 2 (Cyclopentyl) |
| Amide Type | Secondary (N-Methyl) | Primary | Secondary (N-Methyl) | Primary |
| Steric Bulk (α-carbon) | Moderate | Low | High | Moderate |
| Calculated LogP Contribution | +1.8 | +0.9 | +2.4 | +1.3 |
| Coupling Efficiency (HATU) | 75 - 85% (Requires 12h) | >90% (Fast, 4h) | 40 - 50% (High steric clash) | 80 - 90% (Moderate, 8h) |
| Receptor Fit (e.g., CB2) | Optimal (Pre-organized twist) | Loose (High entropy penalty) | Poor (Steric exclusion) | Suboptimal (Lacks torsional twist) |
Data Synthesis: The cyclopentyl N-methyl variant offers the optimal thermodynamic balance. While the cyclobutyl analog couples faster due to lower steric hindrance, it lacks the bulk required to fill hydrophobic binding pockets. Conversely, the cyclohexyl analog introduces severe steric clashes during synthesis and receptor binding.
Logical Relationship Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between ring size and receptor engagement.
Caption: Workflow for synthesizing sterically hindered CB2 receptor modulators using HATU coupling.
Caption: Logical relationship between cycloalkyl ring size, steric bulk, and receptor target engagement.
Experimental Protocols: Sterically Hindered Amide Coupling
Coupling an amine attached to a quaternary sp³ carbon is notoriously difficult due to steric shielding. Standard coupling reagents (like EDC/HOBt) often fail or result in massive epimerization of the carboxylic acid.
To ensure a self-validating system , the following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is specifically engineered for hindered amines. The protocol includes built-in LC-MS checkpoints to verify causality and prevent false negatives.
Step-by-Step Methodology
1. Reagent Preparation & Pre-activation
-
Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add anhydrous DIPEA (3.0 eq).
-
Causality: DIPEA must be strictly anhydrous. Moisture will hydrolyze the highly reactive HOAt-active ester intermediate.
-
Validation Check: Stir for 15 minutes at room temperature. Pull a 5 µL aliquot and quench in methanol. Analyze via LC-MS to confirm the complete conversion of the starting acid to the methyl ester (indicating successful active ester formation).
2. Amine Addition & Coupling
-
Action: Add 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride (1.5 eq) directly to the reaction mixture.
-
Causality: An excess (1.5 eq) of the hydrochloride salt is used to drive the equilibrium forward against the steric bulk of the cyclopentyl ring. The extra equivalent of DIPEA added in Step 1 neutralizes the HCl salt, freeing the amine for nucleophilic attack.
-
Validation Check: Stir for 12 hours at 25°C. Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling.
3. Workup and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Validation Check: Purify via reverse-phase preparative HPLC. Ensure purity is >95% via analytical HPLC (UV 254 nm / 214 nm) before advancing the compound to in vitro biological screening assays.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 47003096, 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride" PubChem, [Link]
- Google Patents.
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. [Link]
-
Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 2011. [Link]
Personal protective equipment for handling 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Operational & Safety Master Guide: Handling 1-Amino-N-methylcyclopentane-1-carboxamide Hydrochloride
For researchers and drug development professionals, the safe handling of active pharmaceutical ingredients and their intermediates is the foundation of reliable science. This guide provides a comprehensive, field-proven operational framework for handling 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride , moving beyond basic compliance to explain the mechanistic reasoning behind each safety protocol.
Chemical Profiling & Hazard Identification
Before designing a handling protocol, it is critical to understand the physical and chemical nature of the substance. As a hydrochloride salt, this compound is highly polar and potentially hygroscopic, dictating specific storage and handling requirements[1].
Table 1: Chemical Identity & Physical Properties
| Property | Specification |
|---|---|
| Chemical Name | 1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride |
| CAS Number | 1240526-30-0 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Purity | ≥97% |
| Storage Conditions | Sealed in a dry environment, 2-8°C or room temperature[1] |
Mechanistic Toxicology
Understanding why a chemical is hazardous ensures better adherence to safety protocols. According to its Safety Data Sheet (SDS)[2], this compound carries specific GHS hazard statements:
-
H302 (Harmful if swallowed): Ingestion disrupts systemic homeostasis.
-
H315 (Skin irritation) & H319 (Serious eye irritation): When airborne dust contacts the aqueous environment of the tear film or sweat on the skin, the hydrochloride salt rapidly dissociates. This localized dissolution creates hyperosmotic stress and mild pH alterations. Furthermore, the primary amine functional group can interact with cellular proteins, triggering an inflammatory cascade.
-
H335 (Respiratory irritation): Inhalation of the fine powder exposes sensitive mucous membranes in the respiratory tract to the same localized osmotic and pH stresses.
Table 2: GHS Hazard Mitigation Matrix
| Hazard Code | Clinical Manifestation | Primary Engineering/PPE Control |
|---|---|---|
| H302 | Systemic toxicity | Strict hygiene; no eating/drinking in the lab. |
| H315 | Localized dermal erythema | EN 374 nitrile gloves; fully buttoned lab coat. |
| H319 | Corneal inflammation | EN 166 tight-fitting safety goggles. |
| H335 | Respiratory tract inflammation | Chemical fume hood (80-100 fpm face velocity). |
Personal Protective Equipment (PPE) Matrix
To create a self-validating safety system, your PPE must act as an unbroken barrier between the compound's reactive functional groups and your biological tissues.
-
Hand Protection (EN 374 Compliant): Use high-quality nitrile gloves. Nitrile is prioritized over latex due to its superior chemical resistance to polar organic salts and the absence of allergenic proteins. Crucial Step: Use the proper "glove-in-glove" removal technique (without touching the glove's outer surface) to prevent secondary dermal exposure during doffing[2].
-
Eye/Face Protection (EN 166 Compliant): Standard safety glasses with side shields are insufficient if the powder aerosolizes. Tight-fitting safety goggles or a full-face shield must be worn to protect the cornea from airborne particulates[2].
-
Body Protection: Wear a standard laboratory coat (cotton/polyester blend) with a fully buttoned front and tight-knit cuffs to prevent powder from migrating up the forearms. Safety shoes meeting at least S1 standards are required[2].
-
Respiratory Protection: Routine handling must occur inside a fume hood. However, if a fume hood is unavailable or if a large spill occurs, an N95/FFP2 or P3 particulate respirator is mandatory to block the inhalation of irritating dust[2].
Standard Operating Procedure: Safe Handling Workflow
The following step-by-step methodology ensures that the compound remains contained throughout the experimental setup.
Step 1: Environmental Verification Before opening the chemical container, verify that the chemical fume hood is operational with a standard face velocity of 80-100 feet per minute (fpm). Ensure the workspace is clear of clutter to prevent accidental spills.
Step 2: Static Mitigation Because the compound is a dry powder, it is susceptible to electrostatic dispersion. Use an anti-static weighing boat and an anti-static micro-spatula. Take measures to prevent the build-up of electrostatic charge[2].
Step 3: Aliquoting & Transfer Carefully weigh the required mass. Keep the container as close to the weighing boat as possible to minimize the drop height, thereby reducing aerosolization. Transfer the weighed compound into the reaction vessel and seal it immediately.
Step 4: Decontamination Once the primary container is sealed and stored away from heat sources[2], wipe down the balance and the fume hood surface with a damp paper towel (using water or a mild soap solution) to capture any microscopic, residual dust.
Figure 1: Step-by-step safe handling workflow for preventing aerosol exposure.
Emergency Spill Response & Disposal Plan
Even with rigorous controls, spills can occur. A rapid, structured response prevents localized contamination from becoming an environmental hazard.
Step-by-Step Spill Response Protocol:
-
Isolation & Assessment: Immediately halt work. Keep unprotected personnel away from the spill/leak area. Ensure the fume hood exhaust is running at maximum capacity to clear any aerosolized dust[2].
-
Containment: Ensure the product does not enter drains, waterways, or sewer systems. Discharge into the environment must be strictly avoided[2].
-
Mechanical Collection: Do not sweep the dry powder, as this will launch particulates into the air. Instead, carefully collect the powder using a damp absorbent pad or a specialized HEPA-filtered chemical vacuum. Place the collected material into a suitable, closed container.
-
Chemical Decontamination: Wash the affected spill site thoroughly with soap and water only after all bulk material has been picked up[2].
Waste Segregation & Disposal: All contaminated materials—including the collected chemical, used weighing boats, damp paper towels, and doffed nitrile gloves—must be treated as hazardous chemical waste. Dispose of these materials in clearly labeled, sealed containers in accordance with local environmental laws and good laboratory practices[2].
Figure 2: Logical decision tree for emergency spill response and containment.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
